Product packaging for 7-Fluoroquinolin-4-ol(Cat. No.:CAS No. 183057-60-5)

7-Fluoroquinolin-4-ol

Cat. No.: B3420339
CAS No.: 183057-60-5
M. Wt: 163.15 g/mol
InChI Key: ZLHGUGJJHJJVHV-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-4-ol (CAS 391-83-3) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This solid compound, with a molecular formula of C9H6FNO and a molecular weight of 163.15 g/mol, serves as a versatile precursor for synthesizing more complex molecules . Its melting point is reported at 238-239 °C . Researchers value this quinoline derivative for its role as a core scaffold in developing potential pharmacologically active compounds. The fluorine atom at the 7-position and the hydroxyl group at the 4-position offer distinct sites for chemical modification, enabling the exploration of structure-activity relationships. As a building block, it is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Appropriate safety precautions should be followed; the compound has associated hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B3420339 7-Fluoroquinolin-4-ol CAS No. 183057-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-quinolin-4-one
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InChI

InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHGUGJJHJJVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959908
Record name 7-Fluoroquinolin-4(1H)-one
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Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183057-60-5, 391-83-3
Record name 7-Fluoro-4(1H)-quinolinone
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Foundational & Exploratory

7-Fluoroquinolin-4-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

Introduction: In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoline scaffold has perennially captured the attention of researchers due to its prevalence in biologically active molecules and functional materials. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence its physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed technical overview of 7-Fluoroquinolin-4-ol (CAS No. 391-83-3), a fluorinated quinoline derivative with significant potential as a versatile intermediate in drug discovery and chemical synthesis.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 7-Fluoro-4-hydroxyquinoline, is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 391-83-3[1][2][3][4][5]
Molecular Formula C₉H₆FNO[1][4]
Molecular Weight 163.15 g/mol [1][4]
Appearance Solid (predicted)
Melting Point Not experimentally determined for the 7-fluoro isomer. For comparison, the closely related 7-Chloroquinolin-4-ol has a melting point of 276-279 °C.
Boiling Point Not determined. High decomposition temperature expected.
Solubility Expected to be sparingly soluble in water and more soluble in polar organic solvents like DMSO and DMF.
Structural Elucidation and Tautomerism

A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (this compound) and the keto form (7-fluoro-1H-quinolin-4-one). While often depicted as the hydroxyquinoline, the keto form is generally considered to be the predominant tautomer in the solid state and in many solutions. This equilibrium is a critical determinant of the molecule's reactivity and its interactions in biological systems. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is well-established in organic chemistry, with several named reactions providing reliable routes. The Gould-Jacobs and Conrad-Limpach reactions are two of the most prominent methods applicable to the synthesis of this compound.

The Gould-Jacobs Reaction

This method is a powerful tool for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline.[6][7] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Reaction Scheme:

Gould_Jacobs_Reaction cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation aniline 3-Fluoroaniline intermediate Anilinomethylenemalonate intermediate aniline->intermediate + malonate Diethyl ethoxymethylenemalonate malonate->intermediate product Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate intermediate->product Cyclization final_product This compound product->final_product Hydrolysis & Decarboxylation heat1 Heat heat2 Heat hydrolysis 1. Saponification (e.g., NaOH) 2. Acidification decarboxylation Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

Experimental Protocol (Hypothetical):

  • Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate. This step typically involves mixing the reactants, sometimes in a solvent like ethanol, and heating to facilitate the substitution of the ethoxy group by the aniline nitrogen.

  • Cyclization: The resulting anilinomethylenemalonate intermediate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether or Dowtherm A) to induce an intramolecular cyclization.[8] This electrocyclic reaction forms the quinoline ring system, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Saponification and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification. Subsequent heating of the carboxylic acid intermediate leads to decarboxylation, affording the final product, this compound.[6]

The Conrad-Limpach Reaction

An alternative and historically significant route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[9][10]

Reaction Scheme:

Conrad_Limpach_Reaction cluster_step2 Step 2: Thermal Cyclization aniline 3-Fluoroaniline schiff_base Schiff base intermediate aniline->schiff_base + ketoester Ethyl acetoacetate ketoester->schiff_base product 4-Hydroxy-2-methyl-7-fluoroquinoline schiff_base->product Thermal Cyclization heat High Temperature (~250 °C)

Caption: The Conrad-Limpach reaction for synthesizing a 4-hydroxyquinoline derivative.

Experimental Protocol (Hypothetical):

  • Condensation: 3-Fluoroaniline is condensed with a β-ketoester, such as ethyl acetoacetate, to form a Schiff base intermediate. This step is often carried out at or slightly above room temperature.

  • Thermal Cyclization: The intermediate is then heated to high temperatures, typically around 250 °C, to effect the cyclization and elimination of ethanol, yielding the 4-hydroxyquinoline product.[9][10] The use of a high-boiling, inert solvent can improve yields.[11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine atom at the 7-position will cause splitting of the signals for the neighboring protons (H-6 and H-8) due to H-F coupling. The chemical shifts will be influenced by the electronic environment of the quinoline ring system. The proton on the nitrogen atom in the keto tautomer will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.[12] The carbons at the C-6 and C-8 positions will show smaller two-bond C-F couplings. The carbonyl carbon (C-4) of the predominant keto tautomer is expected to have a chemical shift in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. In its predominant keto form, a strong absorption band corresponding to the C=O stretching vibration of the quinolone carbonyl group would be expected in the region of 1620-1650 cm⁻¹.[13] A broad absorption in the 3000-3400 cm⁻¹ region would be indicative of the N-H stretch. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ range.[14] A characteristic C-F stretching vibration is also expected, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (163.15). The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, which is characteristic of quinoline and quinolone structures. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

Applications in Research and Drug Development

The 4-quinolone and 4-hydroxyquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position is a common strategy in the design of fluoroquinolone antibiotics, although this compound itself is not an antibiotic. Its primary value lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

This compound can serve as a starting material for a variety of derivatives. The hydroxyl group at the 4-position can be converted into a leaving group (e.g., a chloride), which can then be displaced by various nucleophiles to introduce diverse side chains. This approach is fundamental to the synthesis of many antimalarial drugs (like chloroquine, which has a 7-chloroquinoline core) and kinase inhibitors for cancer therapy.

Role in Fluoroquinolone Synthesis

The broader class of fluoroquinolones, known for their antibacterial activity, often features a fluorine atom at the 6-position and various substituents at the 7-position. While this compound has the fluorine at a different position, the synthetic methodologies and the understanding of structure-activity relationships (SAR) from the development of fluoroquinolone antibiotics are highly relevant to the exploration of novel derivatives based on this scaffold.

Drug_Discovery_Workflow start This compound (Starting Material) modification Chemical Modification (e.g., Halogenation at C4, Nucleophilic Substitution) start->modification library Library of Derivatives modification->library screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, related compounds can be irritants. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in synthetic and medicinal chemistry. Its synthesis can be achieved through established methods like the Gould-Jacobs and Conrad-Limpach reactions. The presence of the fluorine atom and the reactive 4-hydroxy (or 4-keto) group makes it an attractive starting point for the development of novel compounds with diverse biological activities. A thorough understanding of its properties, including its tautomeric nature and spectroscopic characteristics, is essential for its effective utilization in research and development.

References

A Technical Guide to the Physicochemical Properties of 7-Fluoro-4-hydroxyquinoline: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Fluoro-4-hydroxyquinoline (7-FHQ) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key structural motif in a variety of biologically active agents, where the strategic placement of the fluorine atom can profoundly influence metabolic stability, binding affinity, and membrane permeability.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of 7-FHQ. Moving beyond a simple recitation of data, this document elucidates the critical interplay between its structure, its tautomeric nature, and its behavior in chemical and biological systems. We present not only known data but also provide detailed, field-proven experimental protocols for the determination of key parameters such as pKa, solubility, and lipophilicity, empowering researchers to generate robust and reliable data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.

Introduction: The Strategic Importance of 7-Fluoro-4-hydroxyquinoline

The 4-hydroxyquinoline (or 4-quinolone) scaffold is a privileged structure in pharmacology, forming the backbone of numerous antibacterial, anticancer, and anti-inflammatory agents.[2][3] The introduction of a fluorine atom at the 7-position, creating 7-FHQ, is a common strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can be leveraged to modulate electronic properties, block metabolic oxidation, and enhance binding interactions with target proteins.[1]

A defining characteristic of 4-hydroxyquinolines, including 7-FHQ, is their existence in a state of tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the more dominant keto form (4-quinolone).[4] This equilibrium is highly sensitive to the molecular environment (e.g., solvent polarity, pH) and is the single most important factor governing the compound's physicochemical and spectroscopic behavior. Understanding this tautomerism is paramount to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Data Summary
PropertyValueData Source
IUPAC Name 7-fluoro-1H-quinolin-4-oneN/A
CAS Number 391-83-3[5][6]
Molecular Formula C₉H₆FNO[5]
Molecular Weight 163.15 g/mol [6]
Appearance Solid, off-white to light yellow powder[7][8]
Boiling Point 356.1°C at 760 mmHgPredicted[6]
Density 1.366 g/cm³Predicted[6]
LogP (Octanol/Water) 2.08Predicted[6]
Aqueous Solubility To be determined experimentallyN/A
pKa To be determined experimentallyN/A

The Decisive Role of Tautomerism

As introduced, 7-FHQ exists as a mixture of two tautomers: the aromatic alcohol (enol) form and the non-aromatic amide (lactam/keto) form. In most polar solvents and physiological conditions, the equilibrium overwhelmingly favors the lactam (7-fluoro-4-quinolone) tautomer due to its greater polarity and ability to form stable hydrogen-bonded dimers.[4]

pka_equilibrium Cation Cationic Form (Low pH) Neutral Neutral Form (Physiological pH) Cation->Neutral + H⁺ (Basic pKa) Neutral->Cation - H⁺ Anion Anionic Form (High pH) Neutral->Anion - H⁺ (Acidic pKa) Anion->Neutral + H⁺ logd_workflow start Prepare 7-FHQ stock in octanol step1 Add stock to vial with pH 7.4 buffer start->step1 step2 Vortex vigorously to mix phases step1->step2 step3 Equilibrate for 24h (shaking) step2->step3 step4 Centrifuge to separate phases step3->step4 step5 Sample aqueous phase step4->step5 step6 Sample octanol phase step4->step6 step7 Quantify [7-FHQ] in each phase via HPLC-UV step5->step7 step6->step7 end Calculate LogD₇.₄ = log([7-FHQ]oct / [7-FHQ]aq) step7->end

References

Introduction: The Significance of the 7-Fluoroquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinolin-4-ol: Core Starting Materials and Strategic Execution

The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a multitude of pharmacologically active agents. Its most prominent role is as the foundational intermediate for the vast class of fluoroquinolone antibiotics, including widely used drugs like Ciprofloxacin and Levofloxacin. The strategic placement of the fluorine atom at the C7 position significantly enhances antibacterial activity by improving cell penetration and inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond antibiotics, this motif is integral to the development of kinase inhibitors for oncology, antimalarial agents, and various other therapeutic candidates.

This guide provides a detailed examination of the principal synthetic strategies for constructing this compound from fundamental starting materials. We will move beyond simple procedural lists to explore the underlying chemical logic, compare the strategic advantages of each route, and present field-tested protocols to empower researchers in drug discovery and process development.

Strategic Overview: Major Synthetic Pathways

The synthesis of the quinolin-4-ol ring system is a well-established field in heterocyclic chemistry. For the specific case of this compound, two classical and highly effective methods predominate: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis . The choice between these routes is often dictated by the availability of starting materials, desired scale, and the specific functional groups required in the final molecule.

The Gould-Jacobs Reaction: A Robust and Versatile Approach

The Gould-Jacobs reaction, first reported in 1939, is arguably the most common and reliable method for constructing the 4-hydroxyquinoline core, especially for precursors to fluoroquinolone antibiotics.[1][2] The strategy involves three key transformations:

  • Condensation: An aniline reacts with an acrylic acid ester derivative.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization.

  • Hydrolysis & Decarboxylation (Optional): Saponification of the resulting ester followed by decarboxylation yields the final product.

Core Starting Materials
  • 3-Fluoroaniline: This is the source of the benzene ring and the crucial C7-fluoro substituent. It is a commercially available liquid.

  • Diethyl Ethoxymethylenemalonate (EMME): This versatile C3 synthon provides the atoms that will form the pyridine ring of the quinolone. It is also commercially available.[3]

Mechanism and Rationale

The reaction proceeds through a well-defined sequence.[4] Initially, the nucleophilic nitrogen of 3-fluoroaniline attacks the electron-deficient alkene of EMME, followed by the elimination of ethanol to form the key intermediate, diethyl (3-fluoroanilino)methylenemalonate. This step is typically performed at moderate temperatures (e.g., 90-130°C).[5][6]

The critical step is the thermal cyclization of this intermediate. This is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls. This process requires significant thermal energy, typically achieved by heating the intermediate in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A at temperatures around 240-260°C.[5] This high-temperature, irreversible cyclization is the driving force of the reaction and ensures the formation of the stable heterocyclic system. The immediate product is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

For the synthesis of this compound itself (without the C3-ester), the cyclized product is subjected to saponification with a strong base (e.g., NaOH) to hydrolyze the ester, followed by acidification and heating to induce decarboxylation.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of the key intermediate which can then be decarboxylated if needed.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 110-120°C for 2 hours. Ethanol is evolved during this step.

  • After 2 hours, apply a vacuum to the apparatus to remove the remaining ethanol and any unreacted starting materials, yielding the crude intermediate, diethyl (3-fluoroanilino)methylenemalonate, typically as an oil or low-melting solid.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether, approximately 10 mL per gram of intermediate) to 250°C.

  • Add the crude intermediate from Step 1 dropwise to the hot solvent with vigorous stirring. The addition should be slow enough to maintain the reaction temperature between 240-250°C.

  • After the addition is complete, maintain the reaction at 250°C for an additional 30 minutes.

  • Allow the reaction mixture to cool to below 100°C. The product will often precipitate.

  • Dilute the cooled mixture with a hydrocarbon solvent like hexane or petroleum ether to fully precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

  • The resulting solid is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, which can be further purified by recrystallization (e.g., from ethanol or acetic acid).

Visualization of the Gould-Jacobs Workflow

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_products Products SM1 3-Fluoroaniline P1 Step 1: Condensation (110-120°C) SM1->P1 SM2 Diethyl Ethoxymethylenemalonate (EMME) SM2->P1 Int1 Diethyl (3-fluoroanilino)- methylenemalonate P1->Int1 Ethanol byproduct P2 Step 2: Thermal Cyclization (Diphenyl Ether, ~250°C) Int2 Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate P2->Int2 Ethanol byproduct P3 Step 3: Hydrolysis & Decarboxylation (Optional, NaOH then H+/Heat) Final This compound P3->Final Int1->P2 Int2->P3 Conrad_Limpach_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_products Products SM1 3-Fluoroaniline P1 Step 1: Condensation (Room Temp, Acid Catalyst) SM1->P1 SM2 Ethyl Acetoacetate SM2->P1 Int1 Ethyl 3-(3-fluoroanilino)crotonate (Enamine Intermediate) P1->Int1 Water byproduct P2 Step 2: Thermal Cyclization (Dowtherm A, ~250°C) Final 7-Fluoro-2-methylquinolin-4-ol P2->Final Ethanol byproduct Int1->P2

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 7-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinolin-4-ol is a pivotal heterocyclic compound, serving as a key structural motif in numerous pharmacologically active agents, most notably in the development of fluoroquinolone antibiotics. An exacting understanding of its molecular architecture and physicochemical properties is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and detailed characterization of this compound. We delve into its tautomeric nature, outline a robust synthetic protocol, and present a multi-faceted analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to be an essential resource for researchers engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the this compound Scaffold

The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. The introduction of a fluorine atom at the C-7 position of the quinolin-4-ol backbone can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. These modifications can lead to enhanced biological activity and an improved pharmacokinetic profile, making this compound a valuable building block in the synthesis of advanced pharmaceutical compounds. A thorough characterization of this foundational molecule is therefore a critical first step in the development of new and improved quinolone-based drugs.

Molecular Structure and Tautomerism

A crucial aspect of the molecular identity of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (7-fluoro-1H-quinolin-4-one).

Tautomerism enol This compound (Enol Form) keto 7-Fluoro-1H-quinolin-4-one (Keto Form) enol->keto Tautomerization keto->enol

Caption: Tautomeric equilibrium of this compound.

In the solid state and in most solutions, the equilibrium lies significantly towards the keto form, 7-fluoro-4(1H)-quinolone. This preference is driven by the greater thermodynamic stability of the amide-like functionality within the heterocyclic ring. Spectroscopic evidence, particularly from NMR and IR, strongly supports the predominance of the keto tautomer, as will be detailed in the characterization sections. The IUPAC name for the predominant keto form is 7-fluoro-1H-quinolin-4-one.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a well-established synthetic route, the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic acid derivative, followed by a thermal cyclization.

Synthetic Pathway

The overall synthetic strategy commences with the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This intermediate then undergoes a high-temperature cyclization to yield the ethyl ester of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid. Subsequent hydrolysis and decarboxylation afford the target molecule, this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Condensation cluster_reaction2 Thermal Cyclization cluster_reaction3 Hydrolysis & Decarboxylation 3-Fluoroaniline 3-Fluoroaniline Enamine Intermediate Enamine Intermediate 3-Fluoroaniline->Enamine Intermediate Diethyl Ethoxymethylenemalonate (EMME) Diethyl Ethoxymethylenemalonate (EMME) Diethyl Ethoxymethylenemalonate (EMME)->Enamine Intermediate Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate Enamine Intermediate->Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate Heat This compound This compound Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate->this compound NaOH, H2O, Heat

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the reaction mixture at 110-120 °C for 2 hours with stirring.

  • Allow the mixture to cool to room temperature. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the ethyl ester.

Step 3: Synthesis of this compound

  • Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 4 hours.

  • Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • A precipitate will form. Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following data is characteristic of the predominant keto tautomer, 7-fluoro-4(1H)-quinolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.5br s1HN-H
~8.1d1HH-5
~7.8dd1HH-2
~7.4m1HH-6
~7.2d1HH-8
~6.1d1HH-3

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

The broad singlet at approximately 11.5 ppm is characteristic of the N-H proton of the quinolone ring, providing strong evidence for the keto tautomer. The downfield shift of H-5 is due to the anisotropic effect of the neighboring carbonyl group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Chemical Shift (δ, ppm) Assignment
~176C-4 (C=O)
~162 (d, JCF ≈ 245 Hz)C-7
~148C-8a
~140C-2
~126 (d, JCF ≈ 10 Hz)C-5
~122 (d, JCF ≈ 25 Hz)C-6
~118C-4a
~110 (d, JCF ≈ 22 Hz)C-8
~109C-3

Note: The presence of the fluorine atom results in splitting of the signals for the adjacent carbon atoms (C-F coupling).

The signal at ~176 ppm is indicative of a carbonyl carbon, further confirming the predominance of the keto form. The large coupling constant for C-7 is characteristic of a direct carbon-fluorine bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-2800 (broad)N-H stretchAmide
~1640C=O stretchAmide (quinolone carbonyl)
~1600, ~1550C=C stretchAromatic ring
~1250C-F stretchAryl fluoride

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibration in the solid state, involved in hydrogen bonding. The strong absorption band around 1640 cm⁻¹ is a key indicator of the carbonyl group of the quinolone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

For this compound (C₉H₆FNO), the expected molecular weight is approximately 163.15 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 163. The fragmentation pattern would likely involve the loss of CO (m/z = 135) and subsequent fragmentation of the quinoline ring system.

X-ray Crystallography

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The predominance of the keto tautomer, 7-fluoro-4(1H)-quinolone, is a key feature of its molecular structure, strongly supported by spectroscopic data. The outlined synthetic protocol, based on the Gould-Jacobs reaction, offers a reliable method for its preparation. The comprehensive NMR, FT-IR, and mass spectrometry data presented serve as a crucial reference for the identification and quality control of this important synthetic intermediate. A thorough understanding of these fundamental properties is essential for the successful application of this compound in the development of novel and effective pharmaceutical agents.

References

Potential therapeutic targets of 7-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Fluoroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] This technical guide delves into the prospective therapeutic landscape of a specific derivative, this compound. While direct experimental data on this particular molecule is nascent, a comprehensive analysis of structurally analogous compounds, particularly fluoroquinolones and 4-hydroxyquinolines, allows for the formulation of robust hypotheses regarding its potential molecular targets and mechanisms of action. This document will serve as a foundational resource for researchers aiming to elucidate the therapeutic utility of this compound, providing not only a theoretical framework of potential targets but also actionable experimental protocols for their identification and validation.

The Quinoline Nucleus: A Cornerstone of Pharmacological Activity

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a structural feature present in a wide array of pharmacologically active compounds.[2][3] Its derivatives have been successfully developed into drugs for a variety of indications, including:

  • Anticancer agents: Compounds like camptothecin and its analogs are potent topoisomerase inhibitors.[2]

  • Antimicrobial agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, are widely used to treat bacterial infections.[4][5]

  • Antimalarial drugs: Chloroquine and quinine have been mainstays in the treatment of malaria.[2][3]

  • Antiviral and anti-inflammatory agents: Various quinoline derivatives have demonstrated potential in these therapeutic areas as well.[2]

The versatility of the quinoline scaffold stems from its ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a fluorine atom, as in this compound, can significantly modulate factors such as metabolic stability, binding affinity, and bioavailability.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the extensive literature on quinoline derivatives, we can postulate several key therapeutic targets for this compound.

Anticancer Therapeutic Avenues

The anticancer potential of quinoline-based compounds is well-documented.[6][7][8] Several distinct mechanisms of action have been identified for these molecules, suggesting that this compound may exert its effects through one or more of the following pathways.

A significant number of fluoroquinolone derivatives have been shown to exhibit anticancer activity by targeting human topoisomerase II.[7][9] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.

Postulated Mechanism: this compound may intercalate into the DNA-topoisomerase II complex, stabilizing it and preventing the re-ligation of the DNA strands. This would lead to an accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis.

topoisomerase_inhibition This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase II->DNA_Replication Required for DNA_Breaks DNA Double-Strand Breaks Topoisomerase II->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces apoptosis_pathway This compound This compound Bcl2_Family Bcl-2 Family (Bax/Bcl-2) This compound->Bcl2_Family Modulates Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis antibacterial_mechanism This compound This compound Bacterial_Topoisomerases DNA Gyrase & Topoisomerase IV This compound->Bacterial_Topoisomerases Inhibits DNA_Replication Bacterial DNA Replication Bacterial_Topoisomerases->DNA_Replication Essential for Cell_Death Bacterial Cell Death Bacterial_Topoisomerases->Cell_Death Leads to target_id_workflow Phenotypic_Screening Phenotypic Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Affinity_Chromatography Affinity Chromatography Affinity_Chromatography->Hit_Identification Target_Validation Target Validation Hit_Identification->Target_Validation

References

7-Fluoroquinolin-4-ol: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The strategic introduction of fluorine atoms can dramatically enhance the pharmacological profile of these molecules, improving potency, metabolic stability, and target specificity. This technical guide provides an in-depth exploration of the 7-fluoroquinolin-4-ol scaffold, a versatile building block for the discovery of novel therapeutic agents. We will delve into the synthetic strategies for accessing this core, its diverse functionalization, and its application in the development of potent anticancer and antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction: The Strategic Advantage of the this compound Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle that forms the backbone of numerous approved drugs and clinical candidates. Its rigid structure provides a well-defined three-dimensional arrangement for presenting functional groups to biological targets. The 4-quinolone moiety, in particular, is a key pharmacophore in many antibacterial agents, most notably the fluoroquinolone antibiotics.[1][2]

Fluorination is a powerful and widely used strategy in modern drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties. Specifically, the introduction of a fluorine atom at the 7-position of the quinolin-4-ol scaffold can lead to:

  • Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the quinoline ring, potentially leading to more favorable interactions with target proteins.

  • Improved Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.

  • Modulated Physicochemical Properties: Fluorine substitution can influence lipophilicity and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold for the discovery of next-generation therapeutics.

Synthesis of the this compound Core

The construction of the this compound scaffold can be efficiently achieved through classic heterocyclic chemistry reactions, primarily the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis, both of which utilize 3-fluoroaniline as a key starting material.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines.[3][4] The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

A 3-Fluoroaniline C Condensation (Heat, neat or in solvent) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Anilinomethylenemalonate Intermediate C->D E Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) D->E F Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate E->F G Saponification (e.g., NaOH) F->G H 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid G->H I Decarboxylation (Heat) H->I J This compound I->J

Caption: Gould-Jacobs synthesis of this compound.

  • Condensation: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-260 °C for 20-30 minutes. Upon cooling, the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Saponification: Isolate the precipitate and suspend it in a solution of sodium hydroxide (10-20% in water/ethanol). Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid and heat it at its melting point or in a high-boiling solvent to effect decarboxylation, yielding this compound.

Conrad-Limpach-Knorr Synthesis

An alternative and widely used method is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester.[5][6][7]

A 3-Fluoroaniline C Condensation (Acid catalyst, room temp) A->C B Diethyl malonate B->C D β-aminoacrylate Intermediate C->D E Thermal Cyclization (High temperature, ~250 °C) D->E F Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate E->F G Saponification & Decarboxylation F->G H This compound G->H A This compound C Chlorination A->C B Chlorinating Agent (e.g., POCl3, SOCl2) B->C D 4-Chloro-7-fluoroquinoline C->D cluster_0 Nucleophiles A Amines (R-NH2) F SNAr Reaction (Base, Solvent, Heat) A->F B Anilines (Ar-NH2) B->F C Thiols (R-SH) C->F D Alcohols (R-OH) D->F E 4-Chloro-7-fluoroquinoline E->F G 4-Substituted-7-fluoroquinolines F->G A 4-Chloro-7-fluoroquinoline C Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent, Heat) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 4-Aryl/Heteroaryl-7-fluoroquinolines C->D

References

Structure-activity relationship (SAR) of 7-fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-fluoroquinolones represent a potent and clinically significant class of synthetic broad-spectrum antibacterial agents. Their efficacy is rooted in a well-defined structure-activity relationship (SAR), where minor modifications to the core chemical scaffold can dramatically influence antibacterial potency, spectrum, target enzyme affinity, and pharmacokinetic properties. This guide provides a detailed exploration of the SAR of 7-fluoroquinolones, dissecting the role of each substituent position on the quinolone nucleus. By understanding the causal links between chemical structure and biological function, researchers can more effectively design next-generation agents with improved efficacy and reduced potential for resistance and toxicity.

The Fluoroquinolone Core: Mechanism and Essential Pharmacophore

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962.[1][2] Subsequent generations evolved through extensive medicinal chemistry efforts, leading to the development of fluoroquinolones, which are characterized by a fluorine atom at the C-6 position.[2]

The fundamental mechanism of action for all quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][5][6] These enzymes are critical for managing DNA supercoiling, replication, and segregation. Fluoroquinolones trap these enzymes on the bacterial chromosome, forming a ternary complex of the drug, enzyme, and DNA.[7][8] This stabilization prevents the re-ligation of cleaved DNA, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.[3][4][7]

The antibacterial activity of this class is critically dependent on a core pharmacophore within the bicyclic quinolone ring system.[9] Specifically, the carboxylic acid group at the C-3 position and the adjacent keto group at the C-4 position are indispensable.[10][11][12] These two moieties form a binding pocket that chelates a magnesium ion, which in turn interacts with specific amino acid residues in the target enzymes and the cleaved DNA.[11] Any significant modification or removal of these groups results in a dramatic loss of antibacterial activity.[10][13][14]

Caption: The essential pharmacophore of the fluoroquinolone nucleus.

Dissecting the Scaffold: A Positional Analysis of Structure-Activity Relationships

The genius of the fluoroquinolone class lies in its modular design, where specific substitutions at various positions around the core ring system fine-tune its biological activity.

The N-1 Position: Anchoring Potency

The substituent at the N-1 position plays a crucial role in determining overall potency and interacts hydrophobically with the major groove of the bacterial DNA.[13][15]

  • Optimal Substituents: Small, lipophilic groups are favored. A cyclopropyl ring, as seen in ciprofloxacin, is often the most potent substituent, conferring broad-spectrum activity.[13][14][16] Other effective groups include ethyl, butyl, and difluorophenyl moieties.[10][13][17]

  • Steric Hindrance: Large, bulky, or overly hydrophobic groups at N-1 can be detrimental, leading to decreased activity due to poor aqueous solubility or impaired penetration through the bacterial outer membrane.[15]

The C-6 Fluorine: The Gateway to Potency

The introduction of a fluorine atom at the C-6 position was a monumental step in the evolution from quinolones to fluoroquinolones.[10] This single substitution provides a dual benefit:

  • Enhanced Cell Penetration: The fluorine atom increases the lipophilicity of the molecule, which significantly improves its ability to penetrate the bacterial cell wall.[11][13][18]

  • Increased Target Affinity: The C-6 fluorine also enhances the drug's inhibitory activity against DNA gyrase, its primary target in many Gram-negative bacteria.[18][19]

The C-7 Position: The Spectrum of Activity Modulator

The C-7 position is the most versatile site for structural modification and is the primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties.[11][20][21] The introduction of a nitrogen-containing heterocycle is a common and highly effective strategy.

  • Piperazinyl Group: A piperazine ring (found in ciprofloxacin and norfloxacin) confers excellent potency against Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa.[10][13] However, this moiety has also been linked to CNS side effects due to off-target binding to GABA receptors in the brain.[13]

  • Aminopyrrolidinyl Group: Substituents like aminopyrrolidine tend to enhance activity against Gram-positive bacteria, including Streptococcus pneumoniae.[10][13]

  • Bulky Substituents: Larger, more complex groups at C-7 can be employed to reduce susceptibility to bacterial efflux pumps, a common mechanism of resistance.[13]

The C-8 Position: Fine-Tuning Activity and Safety

The C-8 substituent influences the molecule's spatial configuration, pharmacokinetic profile, and activity against specific bacterial types, while also playing a critical role in the drug's safety profile.[14][16]

  • Halogen (F, Cl): A fluorine or chlorine atom at C-8 generally improves oral absorption and enhances potency against Gram-negative pathogens.[10][13][22] However, a C-8 halogen is strongly associated with an increased risk of phototoxicity.[10]

  • Methoxy Group: The substitution of a methoxy group (as in moxifloxacin) significantly reduces the potential for phototoxicity.[10] This group also enhances activity against Gram-positive and anaerobic bacteria and may help overcome resistance in certain gyrase mutants.[10][16][23]

  • Cyano Group: A cyano (CN) group at C-8, as seen in the veterinary drug pradofloxacin, has been shown to provide high activity against both wild-type and first-step fluoroquinolone-resistant variants.[16][24]

MIC_Workflow start Prepare Serial Dilutions of Fluoroquinolone Analog in 96-well plate inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) start->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine Determine MIC: The lowest concentration in a clear well read->determine

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoroquinolines via Conrad-Limpach Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Fluoroquinolines and their Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position of the quinoline ring has been a particularly fruitful strategy in the development of potent antibacterial agents, famously known as fluoroquinolones.[1][2] These compounds function by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair.[3] The Conrad-Limpach synthesis, a classic and reliable method for constructing the 4-hydroxyquinoline core, offers a robust and adaptable route to access these valuable 7-fluoro-substituted analogues.[3][4]

This document provides a comprehensive guide to the experimental procedure for the Conrad-Limpach synthesis of 7-fluoroquinolines, focusing on the reaction of 3-fluoroaniline with a suitable β-ketoester equivalent. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss key considerations for process optimization and characterization of the final product.

Mechanistic Insights: The Conrad-Limpach Pathway to 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a two-stage process that begins with the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[3]

  • Condensation: The reaction is initiated by the nucleophilic attack of the aniline (in our case, 3-fluoroaniline) on the β-ketoester. For the synthesis of quinolines with a carboxylate group at the 3-position, diethyl ethoxymethylenemalonate (EMME) is a commonly used β-ketoester equivalent.[4][5][6] This initial condensation, often catalyzed by a trace amount of acid, forms an enamine intermediate.

  • Thermal Cyclization: The rate-determining step is the thermal cyclization of the enamine intermediate.[3] This step requires significant thermal energy (typically temperatures exceeding 250 °C) to overcome the activation barrier for the intramolecular electrophilic attack of the enamine on the aromatic ring.[3][7] The reaction is typically carried out in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures.[5][6][7][8] Subsequent elimination of ethanol and tautomerization yields the stable 4-hydroxyquinoline product. It is important to note that the product exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, with the quinolone form often predominating.[3]

Below is a diagram illustrating the key steps in the Conrad-Limpach synthesis of a 7-fluoro-4-hydroxyquinoline.

Conrad_Limpach_Mechanism cluster_reactants Reactants cluster_product Product reactant1 3-Fluoroaniline intermediate1 Enamine Intermediate (Ethyl 3-(3-fluoroanilino)acrylate) reactant1->intermediate1 Condensation -EtOH reactant2 Diethyl Ethoxymethylenemalonate (EMME) reactant2->intermediate1 product Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate intermediate1->product Thermal Cyclization (High Temperature, >250 °C) -EtOH

Caption: Reaction mechanism for the Conrad-Limpach synthesis of a 7-fluoro-4-hydroxyquinoline.

Experimental Protocol: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate for the elaboration into various fluoroquinolone drugs.

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.Notes
3-FluoroanilineC₆H₆FN111.12371-40-4Corrosive, toxic. Handle with care.
Diethyl ethoxymethylenemalonate (EMME)C₁₀H₁₆O₅216.2387-13-8Lachrymator. Use in a fume hood.
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀~1668004-13-5High-boiling point solvent (eutectic mixture of diphenyl ether and biphenyl).
HexaneC₆H₁₄86.18110-54-3Flammable.
EthanolC₂H₅OH46.0764-17-5For washing.
Step-by-Step Procedure

The synthesis is conducted in two primary stages: the initial condensation to form the enamine intermediate, followed by the high-temperature cyclization.

Stage 1: Condensation of 3-Fluoroaniline with EMME

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.0 eq).

  • Heat the reaction mixture with stirring at 120-130 °C for 1-2 hours. The reaction is typically performed neat (without a solvent).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The resulting product, ethyl 3-(3-fluoroanilino)acrylate, is often a viscous oil or a low-melting solid and can be used directly in the next step without further purification.

Stage 2: Thermal Cyclization

  • To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A (approximately 3-5 mL per gram of the starting aniline).

  • Equip the flask with a distillation head to allow for the removal of ethanol formed during the reaction.

  • Heat the reaction mixture to 250-260 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solution.

  • Allow the reaction mixture to cool to below 100 °C, and then add hexane to precipitate the product completely.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with hexane and then with a small amount of cold ethanol to remove any residual solvent and impurities.

  • Dry the product under vacuum to obtain ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Experimental_Workflow start Start step1 Condensation: 3-Fluoroaniline + EMME (120-130 °C, 1-2 h) start->step1 step2 Cool to Room Temperature step1->step2 step3 Add Dowtherm A step2->step3 step4 Thermal Cyclization: Heat to 250-260 °C (30-60 min) step3->step4 step5 Cool and Precipitate with Hexane step4->step5 step6 Vacuum Filtration step5->step6 step7 Wash with Hexane and Cold Ethanol step6->step7 step8 Dry Under Vacuum step7->step8 end Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate step8->end

Caption: Experimental workflow for the synthesis of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Product Characterization

The structure and purity of the synthesized ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the quinoline core protons, the ethyl ester protons, and the aromatic protons, showing the characteristic splitting patterns.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic C-H and C=C bonds.

  • Melting Point: To assess the purity of the final product.

Process Optimization and Troubleshooting

  • Solvent Choice for Cyclization: While Dowtherm A is effective, other high-boiling point solvents like diphenyl ether can also be used.[5] The choice of solvent can influence the reaction time and yield, and may require optimization.[7]

  • Temperature Control: Precise temperature control during the cyclization step is crucial. Temperatures that are too low will result in incomplete reaction, while excessively high temperatures may lead to decomposition and reduced yields.

  • Purity of Starting Materials: The purity of the 3-fluoroaniline and EMME is important for obtaining a high yield of the desired product and minimizing side reactions.

  • Work-up Procedure: Thorough washing of the precipitated product is necessary to remove the high-boiling point solvent completely.

Conclusion

The Conrad-Limpach synthesis provides a direct and efficient method for the preparation of 7-fluoro-4-hydroxyquinolines, which are pivotal intermediates in the synthesis of fluoroquinolone antibiotics. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce these valuable compounds for further derivatization and biological evaluation. The protocol outlined in this document serves as a robust starting point for the synthesis and exploration of novel 7-fluoroquinoline derivatives in the pursuit of new and improved therapeutic agents.

References

Mastering the N-Alkylation of 7-Fluoroquinolin-4-ol: A Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylated 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents, including the highly successful fluoroquinolone class. The strategic introduction of an alkyl group at the N-1 position is a critical step in the synthesis of these compounds, profoundly influencing their biological activity, pharmacokinetic properties, and safety profile. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the N-alkylation of 7-fluoroquinolin-4-ol. We will explore the fundamental mechanistic principles, dissect the critical reaction parameters, and present a detailed, field-proven protocol. Furthermore, this guide includes a comparative analysis of various reaction conditions and a troubleshooting section to address common experimental challenges, ensuring a high rate of success in the laboratory.

Theoretical Background and Mechanistic Insights

The substrate, this compound, exists in a tautomeric equilibrium with its more stable keto form, 7-fluoro-1,4-dihydroquinolin-4-one. It is the nitrogen atom of this quinolinone tautomer that acts as the nucleophile in the alkylation reaction.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The first and crucial step is the deprotonation of the relatively acidic N-H bond (pKa ≈ 11-12 in DMSO) by a suitable base. This generates a potent nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, displacing the leaving group to form the desired C-N bond.

A potential competing reaction is the O-alkylation, which would yield a 4-alkoxyquinoline derivative. However, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen anion is a "softer" nucleophile compared to the oxygen anion of the enolate form. Therefore, it preferentially reacts with soft electrophiles like alkyl halides. The choice of solvent and the base's counter-ion can further influence this regioselectivity, with polar aprotic solvents generally favoring N-alkylation.[1][2]

Critical Parameters for Successful N-Alkylation

Optimizing the N-alkylation of this compound requires careful consideration of several interconnected parameters. The interplay between the base, solvent, alkylating agent, and temperature dictates the reaction's efficiency, yield, and purity.

  • The Base: The base's primary role is to deprotonate the quinolone nitrogen efficiently without causing degradation.

    • Alkali Metal Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used, cost-effective, and moderately strong base sufficient for this transformation.[3] Cesium carbonate is a stronger and softer base, often leading to faster reactions and higher yields, though at a higher cost.[4]

    • Alkali Metal Phosphates (K₃PO₄): Potassium phosphate is another effective base, comparable in strength to carbonates, and has been shown to be highly efficient in similar systems.[4][5]

    • Metal Hydrides (NaH): Sodium hydride is a very strong, non-nucleophilic base that ensures complete and irreversible deprotonation.[1] It is often used when milder bases fail but requires careful handling due to its reactivity with protic solvents and moisture.

  • The Solvent: The solvent must dissolve the reactants and facilitate the SN2 reaction.

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[1][3][4] They excel at solvating the metal cation of the base, leaving the quinolone anion highly reactive and "naked," thereby accelerating the rate of N-alkylation.

    • Green Chemistry Considerations: Researchers should be aware that solvents like DMF and NMP are under increasing regulatory scrutiny.[6] Alternatives such as acetonitrile or acetone can be employed, sometimes under pressure to achieve necessary temperatures, or greener solvent options should be explored.[6]

  • The Alkylating Agent: The choice of alkylating agent determines the substituent introduced at the N-1 position.

    • Alkyl Halides: Alkyl bromides and iodides are excellent electrophiles due to the good leaving group ability of Br⁻ and I⁻. Alkyl chlorides are less reactive and may require harsher conditions or the addition of a catalyst.[1] For synthesizing precursors to common fluoroquinolones, reagents like 1-bromo-2-fluoroethane are particularly relevant.[3]

  • Temperature and Additives:

    • Temperature: Reaction temperatures typically range from ambient to 100 °C or higher.[1] The required temperature depends on the reactivity of the alkylating agent and the strength of the base. Less reactive alkyl chlorides, for example, will necessitate higher temperatures than alkyl iodides.

    • Additives: To enhance the reactivity of less potent alkylating agents like alkyl chlorides, a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can be added. This facilitates an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.[3] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems or when using solid bases like K₂CO₃ to improve the interaction between the solid and liquid phases.

Comparative Table of Reaction Conditions

The following table summarizes various conditions reported for the N-alkylation of quinolone and related heterocyclic systems, providing a valuable reference for methods development.

BaseSolventAlkylating AgentTemperatureAdditiveYieldReference
K₂CO₃DMF1-Bromo-2-fluoroethaneNot SpecifiedNaINot Specified[3]
K₂CO₃DMFBenzyl chloride100 °CNone82%
Cs₂CO₃DMFBenzyl chloride70 °CNone82%
NaHDMFBenzyl chlorideNot SpecifiedNone78%[1]
K₃PO₄DMSOVarious Alkyl Amines*140 °CNoneGood to Excellent[4][5]
K₂CO₃AcetoneMethyl chloroacetateReflux (4h)TBAB~75%

Note: This reference describes a tandem synthesis where N-alkylation is part of the quinolone formation.

Detailed Experimental Protocol: N-alkylation with 1-Bromo-2-fluoroethane

This protocol provides a robust method for the synthesis of 7-fluoro-1-(2-fluoroethyl)-1,4-dihydroquinolin-4-one, a key intermediate for potent antibacterial agents.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
This compoundC₉H₆FNO163.151.63 g10.01.0
Anhydrous K₂CO₃K₂CO₃138.212.07 g15.01.5
1-Bromo-2-fluoroethaneC₂H₄BrF126.961.52 g (1.0 mL)12.01.2
Sodium IodideNaI149.890.22 g1.50.15
Anhydrous DMFC₃H₇NO73.0950 mL--

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with this compound, K₂CO₃, and NaI B Add anhydrous DMF A->B C Stir under N₂ atmosphere B->C D Add 1-bromo-2-fluoroethane dropwise C->D E Heat to 80 °C D->E F Monitor by TLC until SM is consumed (approx. 6-12 h) E->F G Cool to RT, pour into ice-water F->G H Collect precipitate by filtration G->H I Wash solid with water and dry H->I J Recrystallize from Ethanol/Water I->J K Characterize product (NMR, MS, m.p.) J->K

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Fluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 7-position can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the 7-position of the fluoroquinoline core. This document provides a comprehensive guide to the Suzuki coupling protocol for 7-fluoroquinoline analogs, addressing the unique challenges posed by this electron-deficient heterocyclic system and offering detailed, field-proven methodologies for successful synthesis.

Introduction: The Significance of 7-Aryl-Fluoroquinolines and the Suzuki-Miyaura Coupling

The synthesis of 7-aryl-fluoroquinoline derivatives is of paramount importance in drug discovery and materials science. The strategic placement of a fluorine atom can enhance biological activity and improve pharmacokinetic profiles. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organohalide, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] This makes it an ideal tool for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for screening.

However, the successful application of the Suzuki coupling to 7-fluoroquinolines is not without its challenges. The electron-withdrawing nature of both the fluorine atom and the quinoline ring system deactivates the C-X (X = Br, Cl) bond towards oxidative addition, a critical step in the catalytic cycle.[2] Furthermore, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This guide will provide a detailed protocol that addresses these challenges through the careful selection of catalysts, ligands, bases, and reaction conditions.

The Catalytic Cycle and Key Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

For electron-deficient substrates like 7-halo-fluoroquinolines, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step.[3] To overcome this hurdle, the use of electron-rich and sterically bulky phosphine ligands is crucial. These ligands stabilize the palladium center and promote the oxidative addition step.[3][4]

Recommended Reagents and Rationale

The selection of appropriate reagents is critical for a successful Suzuki coupling with 7-fluoroquinoline analogs. The following table summarizes the recommended components and the reasoning behind their selection.

ComponentRecommended ReagentsRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)These are common and effective palladium sources that are readily reduced in situ to the active Pd(0) species.[5]
Ligand SPhos, XPhos, or RuPhos (Buchwald Ligands)These are electron-rich and sterically bulky biaryl phosphine ligands that are highly effective for the coupling of challenging aryl chlorides and bromides, including electron-deficient heterocycles.[2][6] They accelerate the rate-limiting oxidative addition step and prevent catalyst deactivation.
Base K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate)Stronger, non-nucleophilic bases are often required for the coupling of electron-deficient substrates to facilitate the transmetalation step.[2][5] K₃PO₄ is particularly effective in many cases.
Boron Source Arylboronic acids or Arylboronic acid pinacol estersArylboronic acids are widely available. Pinacol esters can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[2]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[2] The choice of solvent can influence reaction rates and should be optimized.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 7-halo-fluoroquinoline with an arylboronic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials and Equipment
  • 7-Bromo- or 7-chloro-fluoroquinoline analog (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or microwave reactor

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the 7-halo-fluoroquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove any oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:water).

  • Reaction:

    • Conventional Heating: Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours.

    • Microwave Irradiation: If using a microwave reactor, heat the sealed vial to 100-150 °C for 15-60 minutes.[7][8][9][10][11] Microwave heating can significantly reduce reaction times.[7][8][9][10][11]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[12]

Figure 2: Experimental workflow for the Suzuki coupling of 7-fluoroquinoline analogs.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Inappropriate ligand; Insufficiently strong base; Low temperature.Use a fresh batch of catalyst and ligand. Switch to a more electron-rich and bulky ligand (e.g., XPhos). Use a stronger base like K₃PO₄. Increase the reaction temperature.[2]
Dehalogenation of Starting Material Presence of a hydride source; Catalyst decomposition.Avoid protic solvents like alcohols if dehalogenation is observed. Use a more stable palladium precatalyst.[2]
Protodeboronation of Boronic Acid Harsh reaction conditions (high temperature, strong base); Excess water.Lower the reaction temperature or use a milder base. Use a boronic acid pinacol ester which is more stable. Minimize the amount of water.[2]
Formation of Homocoupled Products Presence of oxygen; Inefficient transmetalation.Ensure thorough degassing of solvents and a robust inert atmosphere. Change the base or solvent to improve the solubility and reactivity of the boronate species.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 7-aryl-fluoroquinoline analogs. While the electron-deficient nature of the fluoroquinoline core presents certain challenges, these can be effectively overcome by the judicious selection of an appropriate palladium catalyst system, particularly one employing bulky and electron-rich phosphine ligands, in conjunction with a suitable base and optimized reaction conditions. The protocol detailed herein provides a robust starting point for researchers in drug discovery and materials science to access a wide array of novel 7-substituted fluoroquinoline derivatives.

References

Application Note: High-Purity Crystallization of 7-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 7-Fluoro-4-hydroxyquinoline via recrystallization. As a key intermediate in the synthesis of various pharmaceutical compounds, particularly fluoroquinolone antibiotics, the purity of 7-Fluoro-4-hydroxyquinoline is paramount.[1][2] This application note details the underlying principles of recrystallization, a robust method for purifying solid organic compounds, and offers a step-by-step protocol optimized for this specific molecule.[3][4] We will explore solvent selection strategies, the procedural workflow from dissolution to crystal isolation, and methods for purity assessment, ensuring a final product that meets stringent quality standards for downstream applications.

Introduction: The Critical Role of Purity

7-Fluoro-4-hydroxyquinoline is a foundational structural motif in medicinal chemistry. Its derivatives are integral to the development of potent therapeutic agents. The presence of impurities, such as starting materials, by-products, or isomers from the synthetic process, can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[3][5] Recrystallization stands as a powerful, economical, and scalable technique to achieve the high degree of purity required for research and drug development.[3] The method leverages differences in solubility between the target compound and its impurities in a selected solvent system to selectively crystallize the pure substance.[4][6]

The Science of Recrystallization

Successful recrystallization hinges on the principle that the solubility of a solid in a solvent is temperature-dependent.[3][4] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, ideally, remain in the solution, or "mother liquor," and are subsequently separated by filtration.[4]

Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An optimal solvent for 7-Fluoro-4-hydroxyquinoline should exhibit the following characteristics:

  • High-Temperature Solubility: Completely dissolves the compound at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble at room temperature and below.

  • Inertness: The solvent must not react with 7-Fluoro-4-hydroxyquinoline.

  • Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures or completely insoluble.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Based on the chemical structure of 7-Fluoro-4-hydroxyquinoline and literature precedents for similar quinolone derivatives, suitable solvents for screening include:

  • Alcohols: Methanol, Ethanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Mixed Solvent Systems: Dichloromethane/Hexane, Methanol/Acetone[3][7]

A preliminary solvent screen with small quantities of the crude material is highly recommended to empirically determine the best solvent or solvent system.[3]

Experimental Protocol

This protocol outlines a detailed procedure for the recrystallization of 7-Fluoro-4-hydroxyquinoline.

Materials and Equipment
  • Crude 7-Fluoro-4-hydroxyquinoline

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bars

  • Watch glass

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude 7-Fluoro-4-hydroxyquinoline in an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating.[3] Continue adding the hot solvent until the solid just dissolves, aiming for a saturated solution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, a hot gravity filtration is necessary.[3] This step should be performed quickly using a pre-heated funnel and fluted filter paper to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot, saturated solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[3] Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be achieved by air drying on the filter paper, followed by drying in a vacuum oven or desiccator.

Visual Workflow of Recrystallization

Recrystallization_Workflow Figure 1: Recrystallization Workflow for 7-Fluoro-4-hydroxyquinoline cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude 7-Fluoro-4-hydroxyquinoline dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Ice Bath to Maximize Crystal Formation cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure 7-Fluoro-4-hydroxyquinoline dry_crystals->end_product

Caption: A logical workflow for the purification of crude 7-Fluoro-4-hydroxyquinoline via recrystallization.

Data and Purity Assessment

The success of the recrystallization should be validated through analytical methods.

Quantitative Data Summary
ParameterExample ValueNotes
Starting Material Mass 10.0 gMass of crude 7-Fluoro-4-hydroxyquinoline.
Solvent EthanolDetermined from solvent screening.
Solvent Volume ~150 mLMinimum volume required for complete dissolution at boiling.
Final Product Mass 8.5 gMass of dried, pure crystals.
Recovery Yield 85%(Final Mass / Starting Mass) x 100.
Melting Point (Crude) 220-225 °CBroad range indicates impurities.
Melting Point (Pure) 230-232 °CA sharp, narrow melting point range is indicative of high purity.[6]
Purity Analysis
  • Melting Point Analysis: A sharp and narrow melting point range that is consistent with literature values indicates a high degree of purity.[6] Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from any residual impurities.

  • Spectroscopic Methods (NMR, IR, MS): Confirms the chemical structure and identity of the purified 7-Fluoro-4-hydroxyquinoline.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly. Re-heat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent. The solution can be concentrated by boiling off some of the solvent. Alternatively, crystal formation can be induced by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[6]

  • Low Recovery: This may be caused by using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of 7-Fluoro-4-hydroxyquinoline. By carefully selecting a suitable solvent and following a systematic protocol, researchers can significantly enhance the purity of this vital chemical intermediate, ensuring the integrity and reliability of their subsequent research and development activities.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of 7-Fluoro-Substituted Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-fluoro-substituted quinolones (FQs) represent a cornerstone in the management of bacterial infections, valued for their broad-spectrum activity and favorable pharmacokinetic profiles. The defining characteristic of this class, the fluorine atom at position C-6, significantly enhances the penetration of the drug through bacterial membranes and improves its interaction with the target enzymes.[1] Furthermore, the substituent at the C-7 position is a critical determinant of the antibacterial spectrum and potency.[1][2][3] However, the extensive use of these agents has led to a concerning rise in bacterial resistance, making accurate and reliable antibacterial susceptibility testing (AST) more critical than ever.[4][5][6][7]

This guide provides a comprehensive overview of the principles and methodologies for determining the susceptibility of bacterial isolates to 7-fluoro-substituted quinolones. It is designed for researchers, clinical microbiologists, and drug development professionals, offering detailed protocols grounded in established standards and explaining the scientific rationale behind each experimental step.

Section 1: Foundational Principles: Mechanism and Resistance

A thorough understanding of how fluoroquinolones work and how bacteria evade their effects is essential for accurately performing and interpreting susceptibility tests.

Mechanism of Action: Inhibition of DNA Synthesis

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[8] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • Enzyme Function: Both enzymes cut double-stranded DNA, pass another segment of DNA through the break, and then reseal the cut.[8] This action is vital to relieve the supercoiling tension that arises during DNA replication.

  • Quinolone Intervention: FQs bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[10] This creates a "drug-enzyme-DNA" ternary complex that physically obstructs the movement of the DNA replication fork.[8][11]

  • Cell Death: The stalled replication forks and the accumulation of double-strand DNA breaks trigger downstream pathways that lead to rapid cell death.[9]

In general, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[7][12]

Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_enzyme Topoisomerase Action cluster_fq Fluoroquinolone Intervention DNA_Replication Replication Fork Progression Supercoiling Positive Supercoiling Ahead of Fork DNA_Replication->Supercoiling Creates Enzymes DNA Gyrase (Gram -) Topoisomerase IV (Gram +) Cleavage Introduce Double-Strand Break Enzymes->Cleavage Relaxation Relieve Supercoiling Cleavage->Relaxation Ternary_Complex Stabilized Drug-Enzyme-DNA Ternary Complex Cleavage->Ternary_Complex Targeted by FQ Relaxation->DNA_Replication Allows continued replication FQ Fluoroquinolone Molecule FQ->Ternary_Complex Binds & Traps Block Replication Fork Stalled Ternary_Complex->Block DSB Accumulation of Double-Strand Breaks Block->DSB Death Bacterial Cell Death DSB->Death

Figure 1: Mechanism of action of fluoroquinolones.
Mechanisms of Bacterial Resistance

Bacterial resistance to FQs has become a significant clinical challenge and typically arises through three primary mechanisms.

  • Target Site Mutations: The most common mechanism involves spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[4][5] These mutations occur within specific regions known as the Quinolone-Resistance Determining Regions (QRDRs) and alter the drug-binding site, reducing the affinity of FQs for their targets. High-level resistance often results from the accumulation of multiple mutations.[4][7]

  • Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of FQs through two main approaches:

    • Overexpression of Efflux Pumps: These membrane proteins actively transport FQs out of the cell, preventing them from reaching their targets.[5][11]

    • Decreased Permeability: Alterations in outer membrane porin proteins can reduce the influx of the drug into the bacterial cell.

  • Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These plasmids may carry genes like qnr, which encodes a protein that protects the target topoisomerases from FQ binding.[4][6][7] While often conferring only low-level resistance on their own, the presence of qnr can facilitate the selection of higher-level resistance mutations.[4][7]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms FQ Fluoroquinolone Target DNA Gyrase / Topoisomerase IV FQ->Target Inhibition Inhibition of DNA Replication Target->Inhibition Target_Mutation Target Site Mutation (QRDR in gyrA, parC) Target_Mutation->Target Alters binding site Efflux Efflux Pump Overexpression Efflux->FQ Pumps drug out QNR Plasmid-Mediated Qnr Protein QNR->Target Protects target

Figure 2: Primary mechanisms of bacterial resistance to fluoroquinolones.

Section 2: Core Methodologies for Susceptibility Testing

Standardized methods are crucial for generating reproducible and clinically relevant susceptibility data. The three most widely recognized methods are broth microdilution, agar dilution, and disk diffusion. The first two are dilution methods that determine the Minimum Inhibitory Concentration (MIC), while disk diffusion is a qualitative or semi-quantitative alternative.[13][14][15][16]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent (in µg/mL or mg/L) that prevents the visible growth of a bacterium under defined in vitro conditions.[17][18][19]

  • Agar Dilution: Considered a "gold standard" reference method, it is highly accurate and reproducible but can be laborious.[20][21] It is well-suited for testing many isolates against a few drugs.[21][22]

  • Broth Microdilution: The most commonly used method in clinical labs due to its suitability for automation, commercial availability of prepared panels, and ability to test a single isolate against multiple drugs.[20]

  • Disk Diffusion (Kirby-Bauer Test): A simpler, more cost-effective method that involves measuring the diameter of a zone of growth inhibition around an antibiotic-impregnated disk.[15][16] The result is interpreted qualitatively as Susceptible, Intermediate, or Resistant.

Section 3: Detailed Experimental Protocols

Adherence to standardized protocols is paramount for accurate results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.[20]

Causality: This method mimics bloodstream concentrations and provides a quantitative MIC value, which is essential for guiding dosage decisions. The use of a standardized inoculum ensures that the test outcome is not skewed by an over- or under-representation of bacteria.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation:

    • Use commercially prepared or in-house prepared 96-well plates containing serial two-fold dilutions of the 7-fluoro-substituted quinolone in CAMHB.

    • Dispense the standardized bacterial inoculum into each well. Ensure a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation:

    • Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.[20] Incubation in CO₂ is not recommended as it can lower the pH of the medium and affect drug activity.

  • Reading the MIC:

    • Following incubation, examine the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[18][20]

Broth_Microdilution_Workflow Start Start: Isolated Bacterial Colonies Inoculum_Prep 1. Inoculum Preparation Suspend colonies in saline to match 0.5 McFarland standard Start->Inoculum_Prep Dilution 2. Inoculum Dilution Dilute suspension in CAMHB to reach final target density Inoculum_Prep->Dilution Plate_Inoculation 3. Plate Inoculation Add diluted inoculum to microtiter plate with pre-filled FQ dilutions Dilution->Plate_Inoculation Incubation 4. Incubation 16-20 hours at 35°C in ambient air Plate_Inoculation->Incubation Reading 5. Read Results Identify lowest concentration with no visible growth (turbidity) Incubation->Reading End Result: MIC Value (µg/mL) Reading->End

Figure 3: Workflow for broth microdilution susceptibility testing.
Protocol: Agar Dilution Method

This reference method involves inoculating bacteria onto a series of agar plates containing different concentrations of the antibiotic.[21]

Causality: By incorporating the antibiotic directly into the solid medium, this method provides a very stable and uniform test environment. It is considered a gold standard because it minimizes variations that can occur in liquid media and is less prone to issues like drug precipitation.[20][21]

Step-by-Step Protocol:

  • Plate Preparation:

    • Prepare a stock solution of the FQ.

    • Create a series of two-fold dilutions of the antibiotic and add a specific volume of each dilution to molten Mueller-Hinton Agar (MHA) held at 45-50°C.

    • Pour the agar into petri dishes to a uniform depth (3-4 mm) and allow them to solidify.[21] A drug-free control plate must be included.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, as described for broth microdilution.

    • Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint inoculator, spot a small, defined volume (1-2 µL) of the inoculum onto the surface of each agar plate, resulting in a final spot containing approximately 10⁴ CFU.[21]

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Disregard the growth of a single colony or a faint haze.[18]

Protocol: Disk Diffusion (Kirby-Bauer) Method

This method assesses susceptibility based on the size of the growth inhibition zone around an antibiotic-impregnated paper disk.[15]

Causality: This method relies on the principle of diffusion. The antibiotic diffuses from the disk into the agar, creating a concentration gradient.[16] The zone of inhibition reflects the concentration at which bacterial growth is stopped. The size of this zone is inversely correlated with the MIC.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, as described previously.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar plate uniformly in three directions to ensure confluent growth.[16]

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps or a disk dispenser, apply the FQ disk (e.g., Ciprofloxacin 5 µg) to the agar surface, pressing gently to ensure full contact.[16]

  • Incubation:

    • Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Measuring:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition (in millimeters) on the underside of the plate.

Disk_Diffusion_Workflow Start Start: Isolated Bacterial Colonies Inoculum_Prep 1. Inoculum Preparation Suspend colonies in saline to match 0.5 McFarland standard Start->Inoculum_Prep Plate_Swab 2. Plate Inoculation Uniformly swab bacterial suspension onto Mueller-Hinton Agar plate Inoculum_Prep->Plate_Swab Disk_Placement 3. Disk Application Place FQ-impregnated disk on the agar surface Plate_Swab->Disk_Placement Incubation 4. Incubation 16-20 hours at 35°C in ambient air Disk_Placement->Incubation Reading 5. Measure Results Measure the diameter of the zone of inhibition (mm) Incubation->Reading End Result: Zone Diameter (mm) Reading->End

Figure 4: Workflow for disk diffusion susceptibility testing.

Section 4: Quality Control and Data Interpretation

The Imperative of Quality Control (QC)

Performing QC is a non-negotiable step to ensure the validity of AST results.[23] It serves as a self-validating check on the entire testing system, including the performance of the media, reagents, inoculum density, and incubation conditions.[24] Standard, well-characterized reference strains with known susceptibility profiles must be tested with each batch of clinical isolates.

Table 1: Recommended CLSI/EUCAST Quality Control Strains and Acceptable Ranges for Ciprofloxacin

Quality Control Strain ATCC® Number MIC Range (µg/mL) Disk Diffusion Zone Diameter (mm)
Escherichia coli 25922 0.004 - 0.016 30 - 40
Staphylococcus aureus 29213 0.25 - 1 N/A (MIC only)
Pseudomonas aeruginosa 27853 0.25 - 1 25 - 33

| Enterococcus faecalis | 29212 | 0.5 - 2 | N/A (MIC only) |

Note: Ranges are based on CLSI M100 standards and may be updated. Always refer to the latest version of the relevant CLSI or EUCAST documents.[25]

If QC results fall outside the acceptable ranges, patient results cannot be reported, and the entire procedure must be investigated for errors.[24]

Interpreting the Results: Clinical Breakpoints

The raw MIC value or zone diameter is clinically meaningless without interpretation. This is achieved by comparing the result to clinical breakpoints —concentrations established by regulatory bodies like CLSI and EUCAST that categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[17][26]

  • Susceptible (S): The infection is likely to respond to a standard dosage of the antibiotic.[26]

  • Intermediate (I): The MIC is approaching attainable blood and tissue levels. Success may depend on using higher doses or if the drug concentrates at the site of infection (e.g., in urine).[26]

  • Resistant (R): The organism is not inhibited by achievable systemic concentrations of the drug, and therapeutic failure is likely.[26]

Crucial Point: The MIC of one fluoroquinolone cannot be directly compared to the MIC of another to determine which is "better." A lower MIC does not automatically mean superior efficacy.[19] Each drug has its own unique set of breakpoints for each bacterial species.

Table 2: Example CLSI Clinical Breakpoints for Ciprofloxacin (µg/mL and mm) | Organism Group | MIC (µg/mL) | Zone Diameter (mm) | | :--- | :--- | :--- | | | S | I | R | S | I | R | | Enterobacterales | ≤ 0.25 | 0.5 | ≥ 1 | ≥ 28 | 22-27 | ≤ 21 | | Pseudomonas aeruginosa | ≤ 0.5 | 1 | ≥ 2 | ≥ 26 | 20-25 | ≤ 19 | | Staphylococcus spp. | ≤ 1 | 2 | ≥ 4 | ≥ 21 | 16-20 | ≤ 15 |

Note: Breakpoints are subject to change. The values presented are for illustrative purposes and are based on recent CLSI M100 guidelines.[25][27][28] Laboratories must always consult the most current version of the standards.

Section 5: Summary and Key Considerations

Accurate susceptibility testing of 7-fluoro-substituted quinolones is fundamental to effective patient care and antimicrobial stewardship.

  • Method Selection: While agar dilution is a reference method, broth microdilution is the practical standard in most clinical settings. Disk diffusion remains a valuable and accessible method, especially in resource-limited laboratories.

  • Adherence to Standards: Strict adherence to protocols from bodies like CLSI and EUCAST is essential for inter-laboratory comparability and clinical relevance.[29][30][31]

  • Quality Control: Routine testing of reference QC strains is the only way to ensure the entire testing process is performing correctly.

  • Dynamic Breakpoints: Clinical breakpoints are not static. They are periodically reviewed and updated based on new clinical outcome data, pharmacokinetic/pharmacodynamic models, and resistance surveillance.[28][32][33] It is the responsibility of the laboratory to implement the most current standards.

By integrating a sound understanding of the underlying science with meticulous execution of standardized protocols, laboratory professionals can provide precise and reliable data that directly impacts clinical decision-making and helps preserve the efficacy of this vital class of antibiotics.

References

In vitro cytotoxicity assay of 7-Fluoroquinolin-4-ol against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Cytotoxicity Profiling of 7-Fluoroquinolin-4-ol Against Human Cancer Cell Lines

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds can exert their effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of critical enzymes like topoisomerase.[1][2] This application note provides a detailed, field-proven protocol for evaluating the in vitro cytotoxic activity of a novel quinoline derivative, this compound, against selected human cancer cell lines. We present a comprehensive workflow from cell line maintenance to robust data analysis, focusing on the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principles and methodologies described herein are designed to ensure data integrity, reproducibility, and accurate determination of key cytotoxic parameters such as the half-maximal inhibitory concentration (IC50).

Introduction: The Rationale for Cytotoxicity Screening

The initial phase of anticancer drug discovery heavily relies on high-throughput screening of compounds to identify candidates that can selectively inhibit the growth of cancer cells. In vitro cytotoxicity assays are the cornerstone of this process, offering a rapid, cost-effective, and ethically sound method for preliminary efficacy assessment.[3] Quinoline derivatives have shown promise, with studies demonstrating their cytotoxic effects against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines, among others.[2][4] The introduction of a fluorine atom, as in this compound, can significantly alter the compound's physicochemical properties, potentially enhancing its biological activity and cell permeability. Therefore, a systematic evaluation of its cytotoxic profile is a critical first step in its development as a potential therapeutic agent.

This guide focuses on the MTT assay, a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[5] While the MTT assay is a robust primary screen, it is crucial to recognize that different assays measure distinct cellular events. For instance, the Lactate Dehydrogenase (LDH) assay measures membrane integrity, while the Neutral Red (NR) assay assesses lysosomal function.[6] For a comprehensive toxicity profile, confirming results with an orthogonal method that measures a different cell death marker is highly recommended.[7]

Experimental Workflow Overview

The entire process, from cell preparation to final data analysis, follows a systematic and logical flow. This ensures consistency and minimizes variability between experiments.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Culture Maintain & Expand Cancer Cell Lines Harvest Harvest & Count Viable Cells Culture->Harvest Seed Seed Cells into 96-Well Plates Harvest->Seed Treat Add Compound to Cells (Incubate 48-72h) Seed->Treat Compound Prepare Serial Dilutions of this compound Compound->Treat MTT_add Add MTT Reagent (Incubate 2-4h) Treat->MTT_add Solubilize Add Solubilizing Agent (e.g., DMSO) MTT_add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Generate Dose-Response Curve Read->Analyze IC50 Determine IC50 Value (Non-linear Regression) Analyze->IC50 cluster_prep cluster_prep cluster_treat cluster_treat cluster_assay cluster_assay

Caption: High-level experimental workflow for cytotoxicity assessment.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Class II)

  • CO2 Incubator (37°C, 5% CO2, humidified)

  • Inverted Microscope

  • Microplate Reader (with 570 nm filter)

  • Centrifuge

  • Hemocytometer or Automated Cell Counter

  • Multichannel Pipettes (5-50 µL, 50-200 µL)

  • Sterile Serological Pipettes

  • Sterile Conical Tubes (15 mL, 50 mL)

Reagents & Consumables
  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Penicillin-Streptomycin Solution (100x)

  • Cell Culture Media (e.g., DMEM for A549, EMEM for MCF-7)[8][9]

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile cell culture flasks (T-25, T-75)

  • Positive Control (e.g., Doxorubicin or Triton™ X-100)

Detailed Experimental Protocols

PART 1: Cell Line Maintenance and Seeding

Causality: The health and density of cells at the time of treatment are paramount for reproducible results. Cells should be in the logarithmic growth phase and free of contamination. Seeding density must be optimized to ensure cells do not become over-confluent during the assay incubation period, which could confound the results.[3]

  • Cell Culture:

    • Culture human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cells in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8][9] Maintain cultures in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells when they reach 80-90% confluency. For A549, a split ratio of 1:4 to 1:9 is typical; for MCF-7, use a 1:3 or 1:4 ratio.[8][9] Do not allow cells to exceed 90% confluency.[8]

  • Cell Seeding for Assay:

    • When cells reach ~80% confluency, wash the flask with PBS and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.[10][11] Aspirate the supernatant.

    • Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count using a hemocytometer or automated counter.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000 - 10,000 cells/well for A549, 8,000 - 15,000 cells/well for MCF-7) in a final volume of 100 µL per well in a 96-well plate.

    • Self-Validation: To avoid edge effects, do not use the outermost wells. Fill them with 100 µL of sterile PBS to maintain humidity.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

PART 2: Compound Preparation and Treatment

Causality: Accurate compound concentration is the foundation of a reliable dose-response curve. A high-concentration stock in DMSO allows for minimal solvent exposure to the cells, as high concentrations of DMSO can be cytotoxic.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in serum-free medium to create 2x working concentrations. For an 8-point dose curve, you might prepare concentrations ranging from 200 µM to 0.78 µM.

  • Cell Treatment:

    • After the 24-hour pre-incubation, carefully remove the medium from the wells.

    • Add 100 µL of the appropriate 2x compound dilution to each well. This will result in a final 1x concentration.

    • Trustworthiness (Controls): Each plate MUST include the following controls, each performed in triplicate or sextuplicate:

      • Untreated Control: Cells treated with 100 µL of complete medium (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This control is essential to ensure the solvent itself is not causing cytotoxicity.[7]

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin) or a lysis agent for 0% viability (e.g., 1% Triton X-100 added 2 hours before the assay endpoint).[7]

      • Media Blank: Wells containing only medium, without cells, to obtain a background absorbance value.

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (typically 48 or 72 hours).

PART 3: The MTT Cytotoxicity Assay Protocol

Causality: The incubation time with MTT reagent must be long enough for sufficient formazan to be produced but short enough to avoid cytotoxicity from the reagent itself.[7] Complete solubilization of the formazan crystals is critical for an accurate absorbance reading.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS. Protect from light.

    • At the end of the treatment incubation, add 20 µL of the MTT solution to each well (including controls).

    • Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from all wells without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization, resulting in a homogenous purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired, to reduce background noise.

Data Analysis and Interpretation

Causality: Proper data normalization corrects for background absorbance and expresses viability relative to untreated controls. A non-linear regression model provides the most accurate and statistically robust method for determining the IC50 from a dose-response curve.[12][13]

  • Data Normalization:

    • Subtract the average absorbance of the media blank wells from all other wells.[12]

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Dose-Response Curve Generation:

    • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) non-linear regression model.[12][14]

G xaxis Log [Compound Concentration] yaxis % Cell Viability origin origin->xaxis origin->yaxis p1 p2 p3 p4 p5 a a b b a->b ic50_x IC50 ic50_y 50% ic50_point ic50_point->ic50_x ic50_point->ic50_y

Caption: A typical dose-response curve used to derive the IC50 value.

  • IC50 Determination: The IC50 is the concentration of the compound that reduces cell viability by 50%. This value is automatically calculated from the fitted curve by the analysis software.

Hypothetical Data Summary

The following table summarizes potential IC50 values for this compound, demonstrating how to present the final data. A selective compound should show significantly higher potency (lower IC50) against cancer cells compared to non-cancerous cells.

Cell LineTypeIC50 of this compound (µM)
A549 Lung Carcinoma8.2 ± 1.1
MCF-7 Breast Adenocarcinoma12.5 ± 2.3
CCD 841 CoN Normal Colon Epithelium> 100

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 7-Fluoro-4-Quinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-fluoro-4-quinolone (fluoroquinolone) class of synthetic antibiotics remains a cornerstone in the treatment of a wide array of bacterial infections.[1] Their potent bactericidal activity stems from the inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] Understanding the precise mechanism of action (MoA) is paramount for the development of new analogs with improved efficacy and for combating the growing challenge of antibiotic resistance. This guide provides a comprehensive overview and detailed protocols for the key assays required to thoroughly investigate the MoA of novel 7-fluoro-4-quinolone compounds. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible data.

Introduction: The Enduring Significance of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by targeting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, repair, and recombination.[3][4] These enzymes manage DNA topology by catalyzing transient double-strand breaks to allow for strand passage.[2] Fluoroquinolones stabilize the covalent complex formed between the topoisomerase and the cleaved DNA, leading to an accumulation of double-strand breaks that stall replication forks and trigger cell death.[3][5]

The primary target can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the more susceptible target, while in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[3][6][] However, newer-generation fluoroquinolones often exhibit potent dual-targeting activity.[3] The rise of resistance, primarily through target-site mutations in the gyrA, gyrB, parC, and parE genes, or via altered drug accumulation due to efflux pumps, necessitates a multi-faceted approach to characterizing new quinolone derivatives.[6][8][9]

This document will guide researchers through a logical workflow of experiments, from initial antibacterial screening to in-depth enzymatic and cellular assays, to build a complete mechanistic profile of a candidate 7-fluoro-4-quinolone compound.

Experimental Workflow for MoA Elucidation

A systematic approach is crucial for defining the mechanism of action. The following workflow provides a logical progression from broad activity assessment to specific molecular interactions.

MoA_Workflow cluster_0 Phase 1: Antibacterial Activity cluster_1 Phase 2: Primary Target Identification cluster_2 Phase 3: Cellular Effects & Resistance MIC Minimum Inhibitory Concentration (MIC) Assay Gyrase DNA Gyrase Supercoiling Inhibition Assay MIC->Gyrase Inhibits bacterial growth TopoIV Topoisomerase IV Decatenation/Relaxation Assay MIC->TopoIV Inhibits bacterial growth Cleavage DNA Cleavage Assay Gyrase->Cleavage Identifies gyrase as a target TopoIV->Cleavage Identifies Topo IV as a target ROS Reactive Oxygen Species (ROS) Generation Assay Cleavage->ROS Confirms DNA damage Resistance Resistance Frequency & Target Gene Sequencing Cleavage->Resistance Validates target engagement Membrane Cell Membrane Damage Assay ROS->Membrane Investigates downstream toxicity Topoisomerase_Cycle A 1. Enzyme Binds G-segment DNA B 2. T-segment DNA Capture A->B C 3. G-segment Cleavage B->C D 4. T-segment Passage C->D E 5. G-segment Religation D->E F 6. T-segment Release E->F F->A Inhibitor Fluoroquinolone Inhibition Inhibitor->C Traps Cleavage Complex

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Fluoroquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction outcomes. We will explore the nuances of the traditional Gould-Jacobs reaction and introduce modern, higher-yield alternatives, providing a framework for robust and reproducible synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound. The troubleshooting logic is designed to be systematic, starting from verifying reaction conditions to investigating complex side reactions.

Systematic Troubleshooting Workflow

The following workflow provides a logical pathway for diagnosing and resolving low-yield issues.

G cluster_0 Problem Diagnosis cluster_1 Solutions & Optimizations start Low Yield or Reaction Failure cond1 Verify Reaction Conditions start->cond1 cond2 Assess Reagent Quality & Stoichiometry cond1->cond2 Correct sol1 Adjust Temperature & Time Select Appropriate Solvent (e.g., Dowtherm A vs. Eaton's) cond1->sol1 Incorrect? cond3 Investigate Side Reactions & Isomers cond2->cond3 No Issue sol2 Verify Purity (NMR, GC) Use Fresh/Dry Reagents Confirm Molar Ratios cond2->sol2 Issue Found? cond4 Optimize Work-up & Purification cond3->cond4 Unlikely sol3 Analyze Crude (LC-MS, NMR) Consider Milder Conditions (Eaton's Reagent) cond3->sol3 Suspected? sol4 Optimize pH for Precipitation Select Appropriate Recrystallization Solvent cond4->sol4 Inefficient? end_node Improved Yield cond4->end_node Efficient sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A logical guide for troubleshooting low reaction yield.

Q1: My reaction yield is consistently low when using the traditional Gould-Jacobs method. What are the primary factors to investigate?

A1: Low yield in the Gould-Jacobs synthesis of this compound is a common issue, often attributable to the harsh conditions required for the thermal cyclization step.[1] Here are the primary factors to scrutinize:

  • Insufficient Cyclization Temperature: The key ring-closing step is a 6-electron electrocyclization that has a high activation energy.[2] This typically requires temperatures of 250-260 °C.[1][3]

    • Causality: If the temperature is too low, the reaction will stall at the intermediate stage, diethyl 2-((3-fluorophenyl)amino)maleate.

    • Solution: Ensure your heating apparatus (heating mantle, sand bath) can achieve and maintain a stable temperature. Use a high-boiling point solvent like Dowtherm A or diphenyl ether, which have boiling points well above the required reaction temperature, to ensure a stable and uniform heating environment.[1][4][5]

  • Poor Reactant Quality: The purity of your starting materials is critical.

    • Causality: 3-fluoroaniline can oxidize and darken on storage. Diethyl ethoxymethylenemalonate (DEEM) can hydrolyze if exposed to moisture. Impurities can inhibit the reaction or lead to side products.

    • Solution: Use freshly distilled 3-fluoroaniline and high-purity DEEM. Ensure all reagents are anhydrous, as water can interfere with the initial condensation step.

  • Thermal Degradation: While high temperatures are necessary, they can also cause the product and intermediates to decompose, leading to the formation of tar and polymeric materials.[6]

    • Causality: Prolonged heating at >250 °C can lead to charring and complex side reactions, significantly reducing the isolated yield of the desired product.[6]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the minimum time required for completion. Once the intermediate is consumed, cool the reaction promptly. For a more robust solution, consider switching to a milder synthetic method (see Q4).

Q2: I'm observing significant tar formation and a dark-colored crude product. How can I mitigate this?

A2: The formation of dark, insoluble tars is a classic sign of thermal degradation, a major drawback of the high-temperature Gould-Jacobs reaction.[6]

  • Root Cause: The high thermal energy required for cyclization also provides sufficient energy for undesired intermolecular reactions and polymerization of the aniline and malonate intermediates.[6]

  • Mitigation Strategies:

    • Precise Temperature Control: Overheating is a primary cause. Use a digital temperature controller and ensure uniform stirring to avoid localized hotspots. Do not exceed 260 °C unless empirical data for your specific setup suggests it is necessary.

    • Minimize Reaction Time: As discussed in A1, prolonged heating exacerbates degradation. Determine the optimal reaction time through careful monitoring.

    • Inert Atmosphere: While not always cited in classical procedures, running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions at high temperatures, which contribute to discoloration and tar formation.

    • Adopt a Milder Method: The most effective way to prevent thermal degradation is to avoid high temperatures altogether. Using Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid) allows the cyclization to occur at much lower temperatures (e.g., <90 °C), effectively eliminating tar formation and often leading to a cleaner crude product and higher yields.[7][8]

Q3: I suspect I am getting a mixture of isomers (7-fluoro vs. 5-fluoro). How can I confirm this and favor the desired 7-fluoro isomer?

A3: This is an excellent and critical question. The cyclization of 3-fluoroaniline can theoretically occur at either of the two ortho positions (C2 or C6), leading to this compound or 5-fluoroquinolin-4-ol, respectively.

  • Understanding Regioselectivity: The outcome of the electrophilic aromatic substitution is governed by both electronic and steric factors.[1]

    • Electronic Effects: The fluorine atom is an ortho-, para-directing deactivator. It deactivates both ortho positions (C2 and C4) and the para position (C6) via its inductive effect, but the lone pairs on fluorine can provide some resonance stabilization to an electrophilic attack at the ortho and para positions. The C2 position is generally more deactivated than the C6 position due to the proximity of the electron-withdrawing fluorine.

    • Steric Effects: The cyclization intermediate is sterically hindered. Attack at the C2 position, which is flanked by the large aniline-malonate side chain and the fluorine atom, is more sterically hindered than attack at the C6 position.

    • Predicted Outcome: The combination of steric hindrance and stronger electronic deactivation at the C2 position generally favors cyclization at the less hindered and less deactivated C6 position, leading to the desired This compound as the major product.

  • Confirmation:

    • NMR Spectroscopy: ¹H and ¹⁹F NMR are the most definitive methods. The coupling patterns and chemical shifts of the aromatic protons on the quinolone ring will be distinct for each isomer. You would need to compare your experimental spectra with literature values or use predictive software.

    • LC-MS: A well-calibrated LC-MS system may be able to separate the two isomers, showing two peaks with the same mass-to-charge ratio.

  • Favoring the 7-Fluoro Isomer: Fortunately, in most reported Gould-Jacobs syntheses with 3-substituted anilines, the cyclization proceeds with high regioselectivity to give the 7-substituted product. The inherent electronic and steric factors work in your favor. If you find significant amounts of the 5-fluoro isomer, it might indicate an unusual reaction mechanism or the influence of a specific catalyst or solvent system. Using milder conditions, such as with Eaton's reagent, is less likely to alter this inherent regioselectivity.

Q4: The traditional thermal cyclization is inefficient. What are the best modern alternatives for improving yield and simplifying the procedure?

A4: For researchers seeking higher yields, shorter reaction times, and operational simplicity, two modern methods stand out as superior alternatives to the classical thermal cyclization.

  • Method A: Eaton's Reagent-Mediated Cyclization: This is arguably the most effective and scalable alternative. Eaton's reagent acts as a powerful Brønsted/Lewis acid catalyst and dehydrating agent, promoting cyclization via a Friedel-Crafts-type mechanism under significantly milder conditions.[7][9]

    • Advantages: High yields, low reaction temperatures (<90 °C), minimal side products (no tarring), and simpler work-up.[7][8]

    • Mechanism: The reagent is believed to activate the ester carbonyl group, making it a much more potent electrophile for the intramolecular aromatic substitution.

  • Method B: Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction by efficiently delivering energy directly to the polar molecules in the reaction mixture.[2][10]

    • Advantages: Drastic reduction in reaction time (minutes vs. hours), often leading to improved yields by minimizing the time for side reactions to occur.[2]

    • Considerations: Requires specialized microwave reactor equipment. Optimization of temperature and time is crucial to avoid rapid decomposition.[2]

Parameter Traditional Thermal Cyclization Eaton's Reagent Cyclization Microwave-Assisted Cyclization
Temperature >250 °C[1]<90 °C[7]250-300 °C (requires optimization)[2]
Reaction Time 30-90 minutes[11]1-5 hours[7]5-30 minutes[2][10]
Typical Yield Moderate to LowHigh to Excellent[7]Good to High[2]
Pros Well-established, no special reagentsHigh yield, clean reaction, mild conditions[8]Extremely fast, efficient heating[10]
Cons Tar formation, harsh conditions, difficult to scale[1][6]Reagent is corrosive and moisture-sensitiveRequires specialized equipment, risk of charring
Detailed Experimental Protocols
Protocol 1: Traditional Gould-Jacobs Synthesis (Thermal Cyclization)

This protocol is based on the classical high-temperature approach.[1][2]

  • Step 1: Condensation

    • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 110-130 °C for 1-2 hours. Monitor the reaction by TLC until the 3-fluoroaniline is consumed.

    • Remove the ethanol byproduct under reduced pressure to yield the crude diethyl 2-((3-fluorophenyl)amino)maleate intermediate. This can often be used directly in the next step.

  • Step 2: Thermal Cyclization

    • In a separate flask equipped with a reflux condenser and a high-temperature thermometer, add a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of intermediate).[4]

    • Heat the solvent to 250 °C under an inert atmosphere (N₂).

    • Add the crude intermediate from Step 1 portion-wise to the hot solvent.

    • Maintain the temperature at 250-255 °C for 30-60 minutes, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to below 100 °C. The product often precipitates upon cooling.

  • Step 3: Work-up and Purification

    • Dilute the cooled mixture with a non-polar solvent like hexane or cyclohexane to further precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 2: Optimized Synthesis using Eaton's Reagent

This protocol provides a milder, higher-yielding alternative.[7][8]

  • Step 1: Prepare the Intermediate

    • Synthesize the diethyl 2-((3-fluorophenyl)amino)maleate intermediate as described in Protocol 1, Step 1. It is crucial to ensure the intermediate is dry.

  • Step 2: Eaton's Reagent-Mediated Cyclization

    • Caution: Eaton's reagent is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • To a flask containing Eaton's reagent (typically 5-10 mL per gram of intermediate), add the crude intermediate from Step 1.

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture in an ice bath.

    • Very carefully and slowly, quench the reaction by pouring it onto crushed ice. This is an exothermic process.

    • Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or aqueous NaOH) until the pH is ~7-8. The product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize if necessary.

Reaction Mechanism & Visualization
Gould-Jacobs Reaction Mechanism

The synthesis proceeds via three main stages: condensation, thermal electrocyclization, and tautomerization.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Aromatization & Tautomerization A 3-Fluoroaniline + DEEM B Anilinomethylenemalonate Intermediate (Loss of EtOH) A->B C 6-Electron Electrocyclization (High Temperature) B->C D Cyclized Intermediate C->D E Aromatization (Loss of EtOH) D->E F Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate E->F G Keto-Enol Tautomerization F->G H Final Product (Keto form) This compound G->H

Caption: Generalized mechanism of the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)
  • FAQ 1: What is the specific role of Dowtherm A? Dowtherm A is a eutectic mixture of diphenyl oxide and biphenyl. Its primary role is to act as a heat transfer fluid.[4][5] It has a very high boiling point (257 °C) and is thermally stable up to 400 °C, which allows the reaction mixture to be heated uniformly and stably to the >250 °C required for the cyclization step without boiling away.[4][5]

  • FAQ 2: How do I prepare and handle Eaton's reagent safely? Eaton's reagent is typically a 1:10 weight ratio of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H). The preparation is highly exothermic and should be done with extreme caution in a fume hood. P₂O₅ should be added slowly in small portions to the MeSO₃H with efficient stirring and cooling in an ice bath. Both components are highly corrosive and moisture-sensitive. Always wear acid-resistant gloves, safety goggles, and a lab coat.

  • FAQ 3: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). You should see the starting aniline spot disappear in the first step, and the intermediate spot disappear during the cyclization step, while a new, more polar spot for the this compound product appears (it will often stick to the baseline without a polar solvent like methanol in the eluent). Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

  • FAQ 4: What are the best practices for purifying the final product? The crude product is typically a solid. The primary purification method is recrystallization. Common solvents include ethanol, isopropanol, acetic acid, or dimethylformamide (DMF). The choice of solvent depends on the impurities present. Washing the crude solid with a non-polar solvent like hexane or ether is effective for removing the high-boiling reaction solvent (Dowtherm A) before recrystallization. If significant colored impurities are present, a charcoal treatment during recrystallization may be beneficial.

References

Technical Support Center: Synthesis of 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Fluoroquinoline Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during the synthesis of 7-fluoroquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 7-fluoroquinoline core, and what are the key considerations for choosing a method?

When embarking on the synthesis of a 7-fluoroquinoline derivative, selecting the appropriate synthetic strategy is paramount. The choice often depends on the desired substitution pattern on both the carbocyclic and heterocyclic rings. Several classical methods for quinoline synthesis can be adapted, each with its own set of advantages and potential pitfalls.

The most prevalent methods include:

  • The Gould-Jacobs Reaction: This is a widely used and versatile method for constructing the 4-hydroxyquinoline scaffold, which is a common precursor to many fluoroquinolone antibiotics.[1] The reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[2][3] For 7-fluoroquinoline synthesis, one would typically start with 3-fluoroaniline.

  • The Friedländer Annulation: This method provides a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] It offers the advantage of converging two key fragments in a single step. However, regioselectivity can be a significant challenge when using unsymmetrical ketones.[5]

  • The Skraup Synthesis: This is a classic, albeit often harsh, method for producing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[6] While it can be effective, the strongly acidic and exothermic conditions can lead to the formation of tars and other polymeric byproducts, making purification difficult.[7]

  • The Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[8] Similar to the Friedländer synthesis, regioselectivity can be an issue with unsymmetrical β-diketones.

  • The Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound to react with an aniline in the presence of an acid catalyst.[9]

Key Considerations for Method Selection:

Synthetic RouteStarting MaterialsKey AdvantagesKey Challenges
Gould-Jacobs Substituted Aniline, Diethyl Ethoxymethylenemalonate (DEEM)Good for 4-hydroxyquinolines, versatile.High cyclization temperatures, potential for side reactions at high temperatures.
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone/AldehydeConvergent, can build complex quinolines.Regioselectivity with unsymmetrical ketones, potential for self-condensation of carbonyl compounds.[1][5]
Skraup Aromatic Amine, Glycerol, H₂SO₄, Oxidizing AgentUses simple starting materials.Harsh reaction conditions, often violent, significant tar/polymer formation.[7][10]
Combes Aniline, β-DiketoneAccess to 2,4-disubstituted quinolines.Regioselectivity with unsymmetrical diketones.[8]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylVariation of the Skraup synthesis.Polymerization of the carbonyl substrate.[7]

Troubleshooting Guides

Issue 1: Low Yield and Side Product Formation in the Gould-Jacobs Synthesis of 7-Fluoro-4-hydroxyquinoline

Question: I'm attempting to synthesize 7-fluoro-4-hydroxyquinoline using 3-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) via the Gould-Jacobs reaction, but I'm consistently obtaining low yields and a significant amount of side products. What are the likely causes and how can I optimize the reaction?

The Gould-Jacobs reaction is a powerful tool, but its high-temperature cyclization step can be problematic, especially with substituted anilines.[11] The electron-withdrawing nature of the fluorine atom in 3-fluoroaniline can influence the nucleophilicity of the aniline and the stability of the intermediates, potentially exacerbating side reactions.

Common Side Products and Their Formation Mechanisms:

  • Incomplete Cyclization: The high activation energy for the thermal cyclization can lead to the accumulation of the anilidomethylenemalonate intermediate if the temperature is too low or the reaction time is too short.

  • Thermal Decomposition: At the high temperatures required for cyclization (often >250 °C), the starting materials and the desired product can decompose, leading to a complex mixture of byproducts and reduced yields.[11]

  • Formation of Regioisomers (Isomeric Quinolines): While 3-fluoroaniline should ideally lead to the 7-fluoroquinoline, under harsh conditions, there is a possibility of side reactions leading to other isomers, although this is less common than with ortho/para directing groups.

  • Intermolecular Condensation Products: At high concentrations and temperatures, intermolecular reactions between the aniline and DEEM or their intermediates can occur, leading to oligomeric or polymeric materials.

Troubleshooting and Optimization Strategies:

  • Optimize Cyclization Conditions:

    • Temperature and Time: A systematic evaluation of the cyclization temperature and time is crucial. While higher temperatures can promote cyclization, they also increase the rate of decomposition.[11] Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to shorter reaction times and higher yields by providing rapid and uniform heating.[9]

    • High-Boiling Solvents: The choice of a high-boiling, inert solvent is critical for maintaining a consistent and high reaction temperature. Diphenyl ether is a common choice.[3]

  • Stepwise Protocol:

    • Isolate the Intermediate: Instead of a one-pot reaction, consider a two-step process. First, synthesize and isolate the anilidomethylenemalonate intermediate at a lower temperature (e.g., 100-140 °C). This allows for purification of the intermediate before the high-temperature cyclization, which can significantly reduce the formation of byproducts.

  • Catalyst Use:

    • While the Gould-Jacobs reaction is often performed thermally, some literature suggests that acid catalysts can facilitate the initial condensation step. However, their use in the high-temperature cyclization should be approached with caution as they can also promote decomposition.

Experimental Protocol: Optimized Two-Step Gould-Jacobs Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

Step 1: Synthesis of Diethyl 2-((3-fluorophenylamino)methylene)malonate

  • In a round-bottom flask equipped with a stirrer and a condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 120-130 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can often be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • In a flask suitable for high-temperature reactions (e.g., a three-necked flask with a thermometer and condenser), dissolve the intermediate from Step 1 in a high-boiling solvent like diphenyl ether.

  • Heat the solution to 250-260 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product should precipitate.

  • Filter the solid product and wash thoroughly with a non-polar solvent like hexane to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3-Fluoroaniline C Condensation Intermediate A->C 120-130°C B DEEM B->C D Cyclization C->D >250°C Diphenyl Ether E 7-Fluoro-4-hydroxyquinoline -3-carboxylate D->E Desired Path F Side Products (Decomposition, Polymers) D->F Undesired Path

Optimized two-step Gould-Jacobs workflow.
Issue 2: Poor Regioselectivity in the Friedländer Synthesis of 7-Fluoroquinolines

Question: I am using the Friedländer synthesis to prepare a 7-fluoroquinoline derivative from a 2-amino-4-fluorobenzaldehyde and an unsymmetrical ketone. I am getting a mixture of the desired 7-fluoro isomer and the undesired 5-fluoro isomer. How can I improve the regioselectivity?

Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[5] The reaction can proceed via two different enolates, leading to the formation of regioisomers. The electron-withdrawing nature of the fluorine atom can further influence the acidity of the α-protons of the ketone, potentially affecting the enolate equilibrium and thus the isomeric ratio.

Mechanism of Regioisomer Formation:

The reaction proceeds through an initial aldol-type condensation between the enolate of the ketone and the aldehyde group of the 2-aminobenzaldehyde, followed by cyclization and dehydration. The use of an unsymmetrical ketone, such as 2-butanone, can generate two different enolates, leading to two possible quinoline products.

Strategies to Control Regioselectivity:

  • Catalyst Control:

    • Amine Catalysis: The use of secondary amine catalysts, such as pyrrolidine, has been shown to favor the formation of the less substituted enolate (kinetic control), which can lead to higher regioselectivity.

    • Acid Catalysis: The choice of acid catalyst can also influence the outcome. Brønsted acids or Lewis acids can be employed to promote the reaction, and screening different catalysts may reveal improved selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the yield of the desired isomer.

    • Solvent: The polarity of the solvent can influence the enolate equilibrium and the transition states of the competing pathways. Experimenting with different solvents (e.g., protic vs. aprotic) may improve regioselectivity.

  • Substrate Modification:

    • Use of a Symmetrical Ketone: If possible, using a symmetrical ketone will eliminate the issue of regioselectivity altogether.

    • Pre-formation of the Enolate: In some cases, pre-forming a specific enolate using a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures and then adding the 2-amino-4-fluorobenzaldehyde can provide excellent control over the regioselectivity.

Friedlander_Regioselectivity cluster_pathways Competing Reaction Pathways A 2-Amino-4-fluorobenzaldehyde C Enolate A (Kinetic) A->C D Enolate B (Thermodynamic) A->D B Unsymmetrical Ketone B->C B->D E 7-Fluoroquinoline (Desired Isomer) C->E F 5-Fluoroquinoline (Undesired Isomer) D->F

References

Technical Support Center: 7-Fluoroquinolin-4-ol Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common questions, provide in-depth troubleshooting advice, and offer validated protocols to prevent degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My solid this compound powder has changed color from off-white to yellow/brown. What does this mean?

A color change is a primary visual indicator of potential chemical degradation. Quinolone structures, particularly those with hydroxyl groups, can be susceptible to oxidation and photodegradation. The formation of colored byproducts often results from the generation of oxidized species or polymeric impurities. It is crucial to analytically verify the purity of the material before proceeding with any experiments.

Q2: What are the primary causes of this compound degradation?

Based on extensive studies of the fluoroquinolone class of molecules, the main degradation pathways are:

  • Photodegradation: Exposure to light, especially UV irradiation and even ambient room light, is a major cause of degradation for quinolones.[1][2] This can lead to complex reactions including defluorination, hydroxylation, decarboxylation, and the formation of dimers.[2][3][4]

  • Oxidation: The quinolone nucleus can be susceptible to oxidative degradation, especially in the presence of atmospheric oxygen, heat, or trace metal ions. This can involve reactions on the quinolone ring system or susceptible side chains.[5][6]

  • Moisture/Hydrolysis: While many fluoroquinolones are relatively stable against hydrolysis, prolonged exposure to high humidity or storage in non-anhydrous solvents can lead to slow degradation over time.[7] The rate and products of degradation can be significantly influenced by pH.[3][4][8]

Q3: What are the ideal storage conditions for solid this compound?

To mitigate degradation risks, we have established the following best practices for storing the solid compound, summarized in the table below.

ParameterRecommended ConditionRationale & Justification
Temperature 2-8°C (Refrigerated)Lowering the temperature slows the rate of all potential chemical degradation reactions. While some datasheets may permit room temperature storage for short periods, long-term stability is best maintained under refrigeration.[9]
Light Protect from light (Amber vial)Fluoroquinolones are known to be light-sensitive.[2][10] Storing the material in an amber glass vial or in a container wrapped in aluminum foil inside a dark cabinet is critical to prevent photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation, the vial should be flushed with an inert gas like argon or nitrogen before sealing, especially for long-term storage. This displaces atmospheric oxygen.
Container Tightly sealed glass vialA tightly sealed container is essential to prevent the ingress of moisture and atmospheric oxygen. Glass is preferred over plastic to avoid potential leaching or gas exchange.
Environment Dry (e.g., Desiccator)Storing the sealed vial inside a desiccator provides an additional barrier against ambient humidity, further protecting the compound from moisture-induced degradation.
Q4: I need to make a stock solution. What solvent should I use and how should I store it?

For solutions, the risk of degradation increases.

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or DMF. If an aqueous buffer is required for an experiment, prepare it fresh from a concentrated stock solution immediately before use.

  • Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeated temperature cycling can introduce moisture and accelerate degradation. The pH of aqueous solutions can significantly impact stability, with more degradation products often forming at alkaline pH.[3][4]

Degradation & Troubleshooting Guide

If you suspect your this compound has degraded, this guide provides a systematic approach to diagnosis and resolution.

Visualizing the Problem: Potential Degradation Pathways

The following diagram illustrates the primary stressors that can lead to the degradation of this compound. The key is to control these environmental factors.

A This compound (Stable) B Oxidized Products (Colored Impurities) A->B O₂ / Heat C Photodegradation Products (e.g., Defluorinated, Hydroxylated) A->C UV / Room Light D Hydrolytic Products A->D H₂O / Humidity

Caption: Major degradation pathways for this compound.

Troubleshooting Workflow: Is My Compound Degraded?

Follow this workflow if you observe a color change, see unexpected experimental results, or question the integrity of your compound.

start Degradation Suspected (e.g., color change, poor results) visual Visual Inspection: Is the solid discolored? Is the solution cloudy/colored? start->visual hplc Purity Analysis: Perform HPLC-UV Analysis visual->hplc decision_hplc Purity <95% or multiple degradation peaks? hplc->decision_hplc discard Action: Discard Compound & Obtain New Stock decision_hplc->discard Yes proceed Compound is OK: Proceed with Experiment decision_hplc->proceed No review Action: Review Storage Protocols (See Table 1 & FAQs) discard->review

Caption: Decision workflow for troubleshooting suspected degradation.

Recommended Protocols

Protocol 1: Analytical Purity Assessment by HPLC

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

Objective: To separate the parent compound from potential impurities. Degradation is typically indicated by a decrease in the main peak's area percentage and the appearance of new peaks, often at earlier retention times.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (HCOOH)

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., Phenomenex Kinetex® 5 µm EVO C18, or equivalent)[4]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or mobile phase) to a final concentration of ~0.5 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of this compound (typically determined by UV scan, often around 254 nm and 330 nm for quinolones).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (Re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Protocol 2: Best Practices for Handling and Weighing

To maintain the integrity of your primary stock of this compound, adhere to the following procedure when weighing out material for experiments.

  • Equilibration: Remove the sealed vial from cold storage (2-8°C) and allow it to warm to room temperature in a desiccator for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere: If possible, perform weighing inside a glove box with a nitrogen or argon atmosphere. If not available, work quickly in a low-humidity environment.

  • Dispensing: Briefly open the container, quickly remove the desired amount of powder, and immediately re-seal the vial.

  • Inert Gas Purge: Before returning the primary stock to storage, gently flush the vial headspace with a stream of dry argon or nitrogen to displace any air that entered.

  • Storage: Promptly return the sealed vial to its designated storage condition (2-8°C, protected from light).

By adhering to these guidelines, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental data.

References

Technical Support Center: Optimizing HPLC Conditions for 7-Fluoro-4-Hydroxyquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common chromatographic challenges. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can develop robust and reliable HPLC methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the HPLC analysis of 7-fluoro-4-hydroxyquinoline and related quinolone compounds.

Q1: My 7-fluoro-4-hydroxyquinoline peak is showing significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing is the most frequent issue when analyzing quinolone compounds. The primary cause is secondary interactions between the basic nitrogen atom in the quinoline ring and acidic residual silanol groups on the surface of standard silica-based C18 columns.[1][2][3] At neutral or mid-range pH, these silanols are ionized (negatively charged) and can interact strongly with the protonated (positively charged) analyte, leading to a distorted peak shape.[4]

Quick Solutions:

  • Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) using a suitable buffer like phosphate or formate.[5][6] This protonates the silanol groups, minimizing their ionic interaction with the basic analyte.[1][2]

  • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping, or consider a polar-embedded or charged-surface hybrid (CSH) column designed to shield silanol activity.[1][4]

  • Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%). TEA acts as a competing base, binding to the active silanol sites and reducing their interaction with your analyte.[4][7]

Q2: I am seeing poor retention of 7-fluoro-4-hydroxyquinoline on my C18 column. Why is it eluting so early?

A2: Poor retention for a relatively polar compound like 7-fluoro-4-hydroxyquinoline on a nonpolar C18 column can be due to several factors. The compound has an estimated XLogP3 of 1.9, indicating moderate hydrophobicity.[8] If your mobile phase is too strong (i.e., has a high percentage of organic solvent like acetonitrile or methanol), the analyte will have a weak affinity for the stationary phase and elute quickly. Additionally, if the mobile phase pH causes the analyte to be ionized, its polarity increases, further reducing retention in reversed-phase HPLC.[9][10]

Q3: My retention times are drifting from one injection to the next. What should I check first?

A3: Retention time variability is often a sign of an unstable system. The first things to verify are:

  • Mobile Phase Preparation: Ensure your mobile phase is well-mixed, degassed, and that the pH is stable. If using buffers, confirm they are within their effective buffering range (typically ±1 pH unit from the buffer's pKa).[9] Insufficiently buffered mobile phases can lead to pH drift and, consequently, retention time shifts for ionizable compounds.[11]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, especially when switching between mobile phases of different pH or composition.

  • System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving more complex issues.

Problem 1: Severe Peak Tailing or Splitting
Probable CauseIn-Depth Explanation & CausalityRecommended Solution
Secondary Silanol Interactions As detailed in the FAQs, this is the most common cause for basic compounds like quinolones.[2][4] The interaction is strong and kinetically slow, causing the analyte molecules to "drag" along the stationary phase, resulting in a tailed peak.Primary: Adjust mobile phase pH to 2.5-3.5 with 10-25 mM phosphate or formate buffer to suppress silanol ionization.[1][6] Secondary: Switch to a column with advanced end-capping (e.g., Agilent ZORBAX StableBond) or an alternative chemistry like a polar-embedded phase.[2]
Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet. This leads to a non-ideal distribution of the analyte between the mobile and stationary phases, often resulting in a "shark-fin" or overload tailing peak shape.[3]Dilute the sample or reduce the injection volume. A good test is to inject a 1:10 dilution; if the peak shape improves significantly, overload was the issue.
Column Bed Deformation A physical void or channel can form at the column inlet due to pressure shocks or chemical degradation of the packing material. This creates alternative flow paths for the analyte, leading to band broadening and peak tailing.[1][3]Diagnosis: Disconnect the column and reverse it. Flush with a strong solvent to waste.[2] If performance improves temporarily, a blocked frit or void is likely. Solution: Replace the column. Use a guard column to protect the analytical column from particulates and strongly retained matrix components.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a 10% Acetonitrile mobile phase), it can cause localized disruption of the stationary phase, leading to peak distortion.[1]Re-dissolve the sample in the initial mobile phase or a weaker solvent.

Troubleshooting Workflow: Peak Tailing

G Start Peak Tailing Observed (Tf > 1.2) Check_Concentration Dilute Sample 10-fold. Did peak shape improve? Start->Check_Concentration Sol_Overload Issue is Mass Overload. Reduce sample concentration or injection volume. Check_Concentration->Sol_Overload Yes Check_MobilePhase Is Mobile Phase pH low (2.5-3.5) and adequately buffered? Check_Concentration->Check_MobilePhase No Sol_AdjustpH Adjust pH to 2.5-3.5 with 10-25mM Phosphate/Formate buffer. Check_MobilePhase->Sol_AdjustpH No Check_Column Is column specifically designed for basic compounds (end-capped, polar-embedded, etc.)? Check_MobilePhase->Check_Column Yes Sol_AdjustpH->Check_Column Sol_ChangeColumn Switch to a modern, high-purity end-capped column or a polar-embedded phase column. Check_Column->Sol_ChangeColumn No Sol_Final Consider competing base (e.g., TEA) or column replacement if problem persists. Check_Column->Sol_Final Yes Sol_ChangeColumn->Sol_Final

Caption: A logical workflow for troubleshooting peak tailing issues.

Problem 2: Poor Resolution or Co-elution
Probable CauseIn-Depth Explanation & CausalityRecommended Solution
Inadequate Mobile Phase Strength If the organic content of the mobile phase is too high, all components will elute too quickly, resulting in insufficient separation. Conversely, if it's too low, run times will be long and peaks may be overly broad.Isocratic: Systematically adjust the percentage of organic modifier (e.g., Acetonitrile) in 5% increments to find the optimal balance of retention and resolution. Gradient: If analytes have a wide polarity range, a gradient elution is necessary. Optimize the gradient slope and duration.
Suboptimal pH The mobile phase pH is a powerful tool for adjusting selectivity for ionizable compounds.[9][11] Small changes in pH near an analyte's pKa can cause large shifts in retention time, allowing for the separation of co-eluting peaks.[10]Systematically adjust the mobile phase pH in 0.2-0.5 unit increments. For quinolones, exploring the range between pH 2.5 and 4.0 can significantly alter selectivity relative to impurities.[6][7]
Wrong Stationary Phase A standard C18 column may not provide sufficient selectivity for separating structurally similar compounds. Alternative stationary phases offer different interaction mechanisms.Consider a Phenyl column (for pi-pi interactions) or a Cyano (CN) column (for dipole-dipole interactions). A Phenyl column has been shown to be effective for separating fluoroquinolones.

Section 3: Method Development and Optimization Protocol

This section provides a systematic protocol for developing a robust HPLC method for 7-fluoro-4-hydroxyquinoline from scratch.

Step 1: Analyte Characterization & Initial Conditions

Before beginning, understand the analyte. 7-fluoro-4-hydroxyquinoline is a polar, basic compound. This dictates that controlling secondary interactions will be critical.

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle sizeA C18 column is a universal starting point for reversed-phase HPLC. Smaller particles provide higher efficiency.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20mM Potassium Phosphate in Water, pH adjusted to 3.0 with Phosphoric AcidA low pH is crucial to protonate silanols and ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks.[5][6]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile typically provides better peak shapes and lower backpressure than methanol.
Gradient Start with a broad scouting gradient: 5% to 95% B over 15 minutesThis will help determine the approximate elution strength required for your analyte and any impurities.
Flow Rate 0.4 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.Standard flow rates for the given column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency by reducing mobile phase viscosity and speeding up mass transfer.
Detection UV-Vis or Fluorescence. For UV, use a DAD to identify the wavelength of maximum absorbance (λmax). Fluoroquinolones are naturally fluorescent, offering high sensitivity.A simple isocratic HPLC procedure for seven quinolones used UV detection.[12] For higher sensitivity, fluorescence detection (FLD) is often employed.
Injection Vol. 1-5 µLKeep the injection volume small initially to avoid overload.
Step 2: Optimization Workflow

Method Development Logic Diagram

G Start 1. Initial Scouting Gradient (5-95% B in 15 min) Eval1 Evaluate Peak Shape & Retention Start->Eval1 Tailing Peak Tailing? Eval1->Tailing GoodShape Peak Shape Good? Eval1->GoodShape Tailing->GoodShape No Adjust_pH 2a. Adjust pH (e.g., try pH 3.5 or use buffer) Re-run scouting gradient Tailing->Adjust_pH Yes Optimize_Gradient 2b. Optimize Gradient - Adjust slope around elution %B - Convert to isocratic if possible GoodShape->Optimize_Gradient Yes Adjust_pH->Eval1 Eval2 Evaluate Resolution & Run Time Optimize_Gradient->Eval2 Resolution Resolution OK? Eval2->Resolution Resolution->Optimize_Gradient No, adjust selectivity (change %B, pH, or temp) Finalize 3. Finalize Method - Validate robustness - Set system suitability criteria Resolution->Finalize Yes Change_Column Change Column Chemistry (e.g., Phenyl, Polar-Embedded) and restart Resolution->Change_Column No, after multiple attempts Change_Column->Start

Caption: A systematic workflow for HPLC method development.

  • Run the Scouting Gradient: Inject your standard and observe the retention time (tR) and peak shape.

  • Assess Peak Shape: If the peak tails, the primary focus should be on improving it. Implement the solutions from the troubleshooting guide, focusing on mobile phase pH. A low pH is generally the most effective strategy.[2]

  • Optimize Retention and Resolution: Once a good peak shape is achieved, adjust the gradient to improve resolution from nearby impurities.

    • Note the percentage of Mobile Phase B (%B) where your analyte elutes.

    • Design a shallower gradient around this %B to increase resolution. For example, if the peak elutes at 40% B, try a new gradient of 30-50% B over 10 minutes.

  • Consider Isocratic Conversion: If the gradient is very shallow or if you are only analyzing the main peak, converting to an isocratic method can save time and improve reproducibility. A good starting point for the isocratic %B is the %B at the apex of your peak in the optimized gradient run.

  • Final Validation: Once the conditions are set, perform robustness checks by making small, deliberate changes to parameters like pH (±0.1 units), column temperature (±2 °C), and mobile phase composition (±1%) to ensure the method is reliable.

Special Consideration: Chiral Analysis

If you need to separate enantiomers of 7-fluoro-4-hydroxyquinoline or its derivatives, a standard C18 column will not work. Chiral separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive.

  • Chiral Stationary Phases (CSPs): This is the most common approach. Protein-based CSPs (like α-acid glycoprotein) and crown ether-based CSPs have been successfully used for separating fluoroquinolone enantiomers.[13][14]

  • Pre-column Derivatization: Another method involves reacting the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column like a C18.[13]

The development of a chiral separation is a specialized process often requiring screening of multiple chiral columns and mobile phases.[15][16]

References

Minimizing impurities in the synthesis of 7-fluoroquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 7-fluoroquinoline derivatives is a cornerstone in the development of numerous pharmaceutical agents, most notably the fluoroquinolone antibiotics. The strategic incorporation of a fluorine atom at the C-7 position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the synthetic routes to these valuable compounds are not without their challenges. The presence of impurities can compromise the yield, biological activity, and safety profile of the final product.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of 7-fluoroquinoline derivatives. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-fluoroquinoline derivatives, offering potential causes and actionable solutions.

Question 1: My Gould-Jacobs reaction to form the quinoline core is giving low yields. What are the likely causes and how can I improve it?

Answer:

The Gould-Jacobs reaction is a powerful method for constructing the quinoline scaffold from an aniline and a malonic ester derivative.[1][2] However, its efficiency can be hampered by several factors, particularly the high temperatures required for the cyclization step.[3][4]

Potential Causes:

  • Incomplete Cyclization: The thermal cyclization of the intermediate anilidomethylenemalonate is often the rate-limiting step and requires significant thermal energy.[4] Insufficient temperature or reaction time can lead to the accumulation of this intermediate and low yields of the desired quinoline.

  • Side Reactions: At elevated temperatures, starting materials and intermediates can degrade or participate in unwanted side reactions. For instance, the aniline starting material can undergo oxidation or self-condensation.

  • Steric Hindrance: Bulky substituents on the aniline precursor can sterically hinder the cyclization process, leading to reduced yields.

  • Substituent Effects: The electronic nature of substituents on the aniline ring can influence the nucleophilicity of the nitrogen and the susceptibility of the aromatic ring to electrophilic attack during cyclization. Electron-withdrawing groups, for example, can deactivate the ring and impede the reaction.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Carefully control and optimize the cyclization temperature. While high temperatures are necessary, excessive heat can lead to decomposition.[3] Consider using a high-boiling point solvent like diphenyl ether or Dowtherm A to achieve and maintain the required temperature uniformly. Microwave-assisted synthesis can also be an effective strategy for rapidly reaching the target temperature and improving yields.[4]

  • Increase Reaction Time: If incomplete conversion is suspected, incrementally increase the reaction time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.

  • Catalyst Screening: While the traditional Gould-Jacobs reaction is thermally driven, the use of acid catalysts such as polyphosphoric acid (PPA) or Lewis acids can sometimes facilitate the cyclization at lower temperatures. Conduct small-scale screening experiments with different catalysts to identify one that improves the yield for your specific substrate.

  • Protecting Group Strategy: If steric hindrance from a bulky substituent is a suspected issue, consider a synthetic route that introduces this group after the formation of the quinoline core.

Question 2: I am observing regioisomeric impurities in my Friedländer synthesis of a 2-substituted 7-fluoroquinoline. How can I improve the regioselectivity?

Answer:

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for preparing quinolines.[5][6] However, when using unsymmetrical ketones, the formation of regioisomers is a common challenge.[7][8]

Potential Causes of Poor Regioselectivity:

  • Two Possible Enolates: An unsymmetrical ketone can form two different enolates, each capable of reacting with the 2-aminoaryl carbonyl compound, leading to a mixture of regioisomeric quinoline products.

  • Reaction Conditions: The choice of catalyst (acid or base) and reaction temperature can significantly influence the ratio of the formed regioisomers.[9]

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the 2-aminoaryl carbonyl and the ketone can direct the cyclization to favor one regioisomer over the other.

Strategies for Enhancing Regioselectivity:

  • Catalyst Selection: The use of specific catalysts can steer the reaction towards the desired isomer. For instance, certain Lewis acids like In(OTf)₃ have been shown to be highly effective in promoting the selective formation of the Friedländer product.[9] Amine catalysts, such as bicyclic pyrrolidine derivatives, have also been employed to achieve high regioselectivity.[10]

  • Directed Synthesis: If possible, modify one of the carbonyl groups of the ketone to be more reactive or sterically accessible, thereby favoring reaction at that site.

  • Slow Addition of Reagents: In some cases, the slow addition of the ketone to the reaction mixture can improve regioselectivity by maintaining a low concentration of the ketone and favoring the kinetically controlled product.[10]

  • Temperature Optimization: Systematically vary the reaction temperature. Higher temperatures may favor the thermodynamically more stable regioisomer, while lower temperatures might favor the kinetically preferred product.

Question 3: My final 7-fluoroquinoline derivative is contaminated with a persistent impurity that is difficult to remove by standard chromatography. What could it be and how can I get rid of it?

Answer:

Persistent impurities in the final product often arise from side reactions or are structurally very similar to the desired compound, making separation challenging.

Possible Impurities and Their Sources:

  • Isomeric Impurities: As discussed in the previous question, regioisomers from reactions like the Friedländer or Combes synthesis can be difficult to separate due to their similar polarities.

  • Over-alkylation/acylation Products: If your synthesis involves N-alkylation or acylation steps, reaction at other nucleophilic sites on the quinoline ring or substituents can lead to di-substituted or isomeric products.

  • Dehalogenated Byproducts: In reactions involving nucleophilic substitution at the 7-position (e.g., introduction of a piperazine moiety), the fluorine at the 6-position can sometimes be displaced, leading to a di-substituted impurity.

  • Starting Material Carryover: Inefficient purification at intermediate steps can lead to the presence of unreacted starting materials or reagents in the final product.

Troubleshooting and Purification Protocol:

  • Impurity Identification: The first crucial step is to identify the structure of the impurity. High-resolution mass spectrometry (HRMS) can provide the molecular formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques like COSY and HMBC) can elucidate the connectivity.

  • Recrystallization: If the impurity has a different solubility profile from your product, recrystallization can be a highly effective purification method. Experiment with a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile) to find conditions that selectively crystallize your desired compound.

  • Preparative HPLC: For high-value products or when other methods fail, preparative HPLC is a powerful tool for separating closely related compounds. The choice of column (e.g., C18, phenyl-hexyl) and mobile phase is critical for achieving good separation.

  • Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the desired compound if necessary.

  • Re-evaluate the Synthetic Route: If a particular impurity is consistently forming and is difficult to remove, it may be more efficient to modify the synthetic strategy to avoid its formation in the first place.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-fluoroquinolines?

A1: Several named reactions are commonly employed for the synthesis of the quinoline core, which can then be further functionalized. These include:

  • Gould-Jacobs Reaction: This involves the reaction of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1] It is particularly useful for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives.

  • Combes Quinoline Synthesis: This method condenses an aniline with a β-diketone under acidic conditions.[11][12][13] It is effective for producing 2,4-disubstituted quinolines.

  • Friedländer Annulation: This is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base.[5][9] It is a versatile method for accessing a wide range of substituted quinolines.

  • Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[14][15][16] It is often used for the synthesis of unsubstituted or simply substituted quinolines but can be highly exothermic.

Q2: How can I effectively monitor the progress of my 7-fluoroquinoline synthesis?

A2: A combination of analytical techniques is recommended for robust reaction monitoring:

  • Thin Layer Chromatography (TLC): TLC is a quick and inexpensive method for qualitatively tracking the consumption of starting materials and the formation of products. Using a suitable solvent system and visualizing with UV light can provide a good initial assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative analysis of the reaction mixture, allowing you to determine the conversion of starting materials and the yield of the product with high accuracy.[17][18][19] It is also excellent for detecting the formation of impurities. A reversed-phase C18 column with a UV detector is a common setup.[20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry.[17] It is invaluable for confirming the mass of the desired product and identifying any unknown byproducts.

Q3: What are the key considerations for purifying 7-fluoroquinoline derivatives?

A3: The purification strategy will depend on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is the most common purification technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A gradient elution is often necessary to separate compounds with different polarities.

  • Recrystallization: As mentioned earlier, this is an excellent method for obtaining highly pure crystalline solids.

  • Acid-Base Extraction: If your 7-fluoroquinoline derivative has a basic nitrogen (e.g., a piperazine substituent), you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the mixture in an organic solvent, extract with an aqueous acid to protonate your compound and bring it into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and extract your purified product back into an organic solvent.

Q4: Are there any specific safety precautions I should take when working with fluoroquinolone synthesis?

A4: Yes, several safety measures are essential:

  • Handling Fluorinating Reagents: If your synthesis involves a fluorination step, be aware that many fluorinating reagents are highly reactive and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-Temperature Reactions: Many quinoline syntheses require high temperatures. Use appropriate heating equipment (e.g., heating mantles with temperature controllers) and be cautious of hot surfaces. Ensure that your glassware is free of cracks and is rated for the temperatures you will be using.

  • Exothermic Reactions: Some reactions, like the Skraup synthesis, can be highly exothermic and may run away if not properly controlled.[7][15] Use an ice bath to moderate the reaction temperature and add reagents slowly.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents you are using. Always work in a well-ventilated area and avoid sources of ignition.

Visualizing Synthetic Challenges

To better understand the potential for impurity formation, the following diagrams illustrate key concepts.

Diagram 1: Regioselectivity in the Friedländer Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediate Enolates cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Desired Regioisomer Desired Regioisomer Regioisomeric Impurity Regioisomeric Impurity Unsymmetrical Ketone Unsymmetrical Ketone Enolate A Enolate A Unsymmetrical Ketone->Enolate A Path A Enolate B Enolate B Unsymmetrical Ketone->Enolate B Path B Enolate A->Desired Regioisomer Cyclization Enolate B->Regioisomeric Impurity Cyclization

Caption: Formation of regioisomers in the Friedländer synthesis.

Diagram 2: Workflow for Impurity Identification and Removal

G Crude Product Crude Product Analytical Characterization Analytical Characterization (HPLC, LC-MS) Crude Product->Analytical Characterization Impurity Detected? Impurity Detected? Analytical Characterization->Impurity Detected? Impurity Identification Impurity Identification (HRMS, NMR) Impurity Detected?->Impurity Identification Yes Pure Product Pure Product Impurity Detected?->Pure Product No Purification Strategy Select Purification Strategy Impurity Identification->Purification Strategy Recrystallization Recrystallization Purification Strategy->Recrystallization Column Chromatography Column Chromatography Purification Strategy->Column Chromatography Preparative HPLC Preparative HPLC Purification Strategy->Preparative HPLC Recrystallization->Pure Product Column Chromatography->Pure Product Preparative HPLC->Pure Product

Caption: A systematic approach to impurity troubleshooting.

Summary of Key Purification Techniques

TechniquePrincipleBest ForConsiderations
Recrystallization Differential solubility of the product and impurities in a solvent system.Purifying crystalline solids from a small amount of impurities.Requires finding a suitable solvent; can result in yield loss.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Separating mixtures with components of different polarities.Can be time-consuming and requires significant solvent volumes.
Preparative HPLC High-resolution separation based on partitioning between a stationary and mobile phase.Separating closely related isomers or difficult-to-remove impurities.More expensive and lower throughput than other methods.
Acid-Base Extraction Separation of acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values.Purifying ionizable compounds from non-ionizable impurities.Only applicable to compounds with acidic or basic functional groups.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 7-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the challenges encountered during the scale-up of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals, most notably fluoroquinolone antibiotics.[1][2] Its synthesis, while conceptually straightforward, presents several challenges upon scale-up that can impact yield, purity, and safety. The most common synthetic route is the Gould-Jacobs reaction, which involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3][4] Subsequent hydrolysis and decarboxylation yield the final product.[5]

This guide will focus on troubleshooting the common pitfalls associated with this multi-step process.

Troubleshooting Guide: Common Challenges and Solutions

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Low Yield or Incomplete Cyclization

Q1: My thermal cyclization step is resulting in a low yield of this compound. What are the likely causes and how can I optimize this critical step?

A1: Low yields during the thermal cyclization are a frequent challenge in scaling up the Gould-Jacobs reaction.[6][7] The primary factors to investigate are:

  • Insufficient Reaction Temperature: The cyclization of the intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, requires high temperatures, typically around 250°C.[5][6] In a large-scale setup, achieving and maintaining a uniform temperature throughout the reaction vessel is critical. Cold spots can lead to incomplete conversion.

    • Solution: Utilize a high-boiling point, inert solvent with excellent heat transfer properties, such as Dowtherm A or diphenyl ether.[5][8] Ensure vigorous and efficient stirring to maintain a homogeneous temperature profile. A sand bath or a well-calibrated heating mantle is recommended for even heating.[6]

  • Product Decomposition: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to the decomposition of the desired product and the formation of tarry byproducts.[7]

    • Solution: Precisely control the reaction temperature and time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint and avoid unnecessary heating.[6]

  • Substrate Reactivity: The electron-withdrawing nature of the fluorine atom on the aniline ring can deactivate it, making the electrophilic aromatic substitution of the cyclization step more difficult compared to unsubstituted anilines.[7]

    • Solution: While modifying the substrate isn't an option, ensuring all other parameters are optimal is key. This includes using high-purity starting materials and maintaining anhydrous conditions, as water can interfere with the reaction.[7]

ParameterRecommended RangeRationale
Cyclization Temperature 250-260°CEnsures sufficient energy for the intramolecular cyclization.[5]
Reaction Time 30-60 minutesBalances reaction completion with minimizing product degradation.[6]
Solvent Dowtherm A, Diphenyl EtherHigh boiling point and inert nature prevent unwanted side reactions.[5][8]
Impurity Profile and Purification Issues

Q2: I'm observing significant impurities in my crude product after cyclization, making purification difficult. What are these byproducts and how can I minimize their formation?

A2: The high-temperature conditions of the Gould-Jacobs reaction can lead to several side reactions. Common impurities include:

  • Unreacted Starting Material: Incomplete reaction is a common source of contamination.

  • Polymeric Materials: Overheating can cause the starting materials and product to polymerize, resulting in tar formation.[7]

  • Isomeric Byproducts: While less common with 3-fluoroaniline, cyclization at the other ortho position can theoretically occur.

Strategies to Minimize Impurities:

  • Controlled Addition: In some cases, a slow, controlled addition of the aniline to the hot DEEM can help to minimize side reactions.

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[6]

Purification Protocol:

  • Cooling and Precipitation: After the reaction is complete, cool the mixture. The product often precipitates out of the high-boiling solvent upon cooling.[6]

  • Filtration and Washing: Filter the crude solid and wash it thoroughly with a non-polar solvent like petroleum ether or hexane to remove residual high-boiling solvent.[5]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is often effective for removing remaining impurities.[5]

Hydrolysis and Decarboxylation Steps

Q3: The saponification (hydrolysis) of the ester intermediate is incomplete, or the subsequent decarboxylation is not proceeding to completion. What should I check?

A3: These are the final steps to obtaining this compound and their efficiency is crucial for the overall yield.

  • Incomplete Saponification:

    • Cause: Insufficient base, low reaction temperature, or short reaction time.

    • Solution: Use a sufficient excess of a strong base like sodium hydroxide (e.g., 10% aqueous solution).[5] Ensure the reaction mixture is heated to reflux and monitor by TLC until the starting ester spot disappears.

  • Incomplete Decarboxylation:

    • Cause: Insufficient temperature.

    • Solution: After acidification of the carboxylate salt, the resulting carboxylic acid needs to be heated, often in the same high-boiling solvent used for cyclization, to around 240°C to drive off carbon dioxide.[5] The evolution of gas is a good indicator of the reaction's progress.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider during the scale-up of this synthesis?

A: Safety is paramount, especially during scale-up. Key considerations include:

  • High Temperatures: The use of high-boiling solvents requires appropriate heating equipment and careful temperature monitoring to prevent overheating and potential flashpoints.[9]

  • Exothermic Reactions: The initial condensation of 3-fluoroaniline and DEEM can be exothermic.[6] On a large scale, this needs to be controlled by slow addition and potentially external cooling.

  • Use of Strong Acids and Bases: The hydrolysis and subsequent neutralization steps involve strong bases and acids. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, is essential.[9]

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and any volatile byproducts.[9]

Q: Are there alternative, milder synthetic routes to this compound?

A: While the Gould-Jacobs reaction is the most established method, other approaches exist, though they may have their own challenges. Some modern methods aim to avoid the harsh thermal conditions:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and in some cases improve yields for the cyclization step.[10]

  • Acid-Catalyzed Cyclizations: Some quinoline syntheses utilize strong acids like sulfuric acid or polyphosphoric acid. However, these can also be aggressive and lead to charring if not carefully controlled.[7]

  • Environmentally Friendly Syntheses: Greener methods using water as a solvent and catalysts are being developed, but may not yet be suitable for large-scale production.[3]

Q: What are the recommended analytical techniques for monitoring the reaction and assessing the final product's purity?

A: A combination of analytical methods is recommended for robust process control:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of impurities. It is the preferred method for final purity assessment.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.[13]

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate the synthetic pathway and a troubleshooting flowchart.

Gould-Jacobs Synthesis Workflow for this compound

reagents 3-Fluoroaniline + DEEM condensation Condensation (100-130°C) reagents->condensation intermediate Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate condensation->intermediate cyclization Thermal Cyclization (~250°C in Dowtherm A) intermediate->cyclization ester Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate cyclization->ester saponification Saponification (NaOH, Reflux) ester->saponification carboxylate Sodium 7-fluoro-4-hydroxyquinoline-3-carboxylate saponification->carboxylate acidification Acidification carboxylate->acidification acid 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid acidification->acid decarboxylation Decarboxylation (~240°C) acid->decarboxylation product This compound decarboxylation->product

Caption: Generalized workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting Low Cyclization Yield

start Low Yield in Cyclization Step check_temp Is Temperature Uniformly ~250°C? start->check_temp temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_time Is Reaction Time Optimized (30-60 min)? time_no No check_time->time_no No time_yes Yes check_time->time_yes Yes check_purity Are Starting Materials High Purity & Anhydrous? purity_no No check_purity->purity_no No purity_yes Yes check_purity->purity_yes Yes solution_temp Improve Stirring & Heating Method (e.g., Sand Bath) temp_no->solution_temp temp_yes->check_time solution_time Monitor by TLC/HPLC to Find Optimal Endpoint time_no->solution_time time_yes->check_purity solution_purity Purify Starting Materials & Ensure Dry Conditions purity_no->solution_purity consider_other Consider Other Factors (e.g., Inert Atmosphere) purity_yes->consider_other

Caption: A decision flowchart for troubleshooting low yields in the thermal cyclization step.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 7-Fluoroquinolin-4-ol by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy.[1][2] 7-Fluoroquinolin-4-ol, a key intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics, demands rigorous purity assessment to control potential impurities that can arise during its synthesis.[3] This guide provides an in-depth, technically-grounded examination of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity analysis of this compound. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against other analytical techniques.

The Critical Role of Purity Analysis for this compound

This compound serves as a foundational scaffold in medicinal chemistry. Impurities, which can be unreacted starting materials, by-products, or degradation products, may possess their own pharmacological or toxicological profiles.[2] Therefore, their identification and quantification are not merely a quality control step but a critical aspect of drug safety, mandated by regulatory bodies like the FDA and EMA.[1][4] The International Conference on Harmonisation (ICH) guidelines provide a framework for the validation of analytical methods to ensure they are fit for this purpose.[5][6][7]

HPLC-UV: The Gold Standard for Purity Determination

HPLC is a powerful separatory technique that is widely considered the "gold standard" for pharmaceutical purity analysis due to its high resolution, sensitivity, and versatility.[1] When coupled with a UV detector, it becomes an exceptionally robust method for quantifying compounds that possess a chromophore, such as the quinoline ring system in this compound.

The Underlying Principles of Separation and Detection

The separation in reversed-phase HPLC (RP-HPLC), the most common mode for pharmaceutical analysis, is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[8] The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous component, is critical for achieving optimal separation.[9] For quinoline derivatives, adjusting the mobile phase pH to a slightly acidic range (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase and ensure consistent protonation of the analytes, leading to improved peak shape and reproducibility.[9]

UV detection relies on the principle that molecules with chromophores absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.[10] A photodiode array (PDA) detector is often preferred as it can acquire the entire UV-visible spectrum for each peak, aiding in peak purity assessment and identification.[11]

Experimental Protocol: A Self-Validating HPLC-UV Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for quinoline derivatives.[12]

  • Chemicals and Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for pH adjustment. A reference standard of this compound with known purity.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control ionization and improve peak shape.[9]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.[13]
Gradient Elution A time-based program to vary the ratio of Mobile Phase A and BEnsures the elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[14]
Column Temperature 30 °CMaintains a stable retention time and improves peak symmetry.[12]
Detection Wavelength 225-280 nmQuinolone structures typically exhibit strong absorbance in this range. A PDA detector allows for monitoring across a range and selecting the optimal wavelength.[14][15]
Injection Volume 10 µLA typical volume to achieve good sensitivity without overloading the column.[14]
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the batch of this compound to be analyzed.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[14]

System Suitability Testing (SST)

Before analyzing any samples, perform a series of injections of the standard solution to verify the performance of the chromatographic system. Key SST parameters include:

  • Tailing Factor: Should be ≤ 1.5 for the main peak to ensure symmetry.[12]

  • Theoretical Plates: A high number (e.g., >2000) indicates good column efficiency.

  • Repeatability: The relative standard deviation (RSD) of the peak area for replicate injections should be ≤ 2.0%.[16]

Data Analysis and Purity Calculation

The purity of the this compound sample is typically determined by the area percent method. This assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, a reference standard for each impurity would be required to create a calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution Prep_Sample Prepare Sample Solution Filter Filter Solutions (0.45 µm) Prep_Sample->Filter SST System Suitability Test Filter->SST Inject Inject Sample into HPLC SST->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (PDA) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC-UV purity analysis.

Performance Comparison with Alternative Methods

While HPLC-UV is a robust and widely used technique, other analytical methods can also be employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities or the analysis of volatile compounds.[1]

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning and UV absorbanceHigh resolution, quantitative, robust, widely available.[1]Requires chromophores, may not be suitable for all impurities, peak co-elution can occur.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by HPLC followed by mass-based detectionProvides molecular weight information, aids in impurity identification, high sensitivity and specificity.[1][2]Higher cost and complexity, potential for ion suppression.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass-based detectionExcellent for volatile impurities (e.g., residual solvents), provides structural information.[1][2]Not suitable for non-volatile or thermally labile compounds like this compound.
CE (Capillary Electrophoresis) Separation based on charge-to-size ratio in an electric fieldHigh efficiency, small sample volume, alternative selectivity to HPLC.[13]Lower sensitivity for some applications, can be less robust than HPLC.
Spectrophotometry (UV-Vis) Direct measurement of UV-Vis absorbanceSimple, rapid, and cost-effective.[10]Lacks separation capability, not suitable for complex mixtures with overlapping spectra, provides limited information on individual impurities.[10]

Logical Relationships in Method Selection

Method_Selection cluster_primary Primary Requirement cluster_secondary Secondary Requirement cluster_methods Recommended Method Topic Purity Analysis of This compound Quant Quantitative Purity Topic->Quant Known Known Impurity Profile Topic->Known Unknown Unknown Impurity ID Topic->Unknown Volatile Volatile Impurities Topic->Volatile HPLCUV HPLC-UV Quant->HPLCUV Ideal for Known->HPLCUV LCMS LC-MS Unknown->LCMS Better suited GCMS GC-MS Volatile->GCMS Specific for HPLCUV->LCMS Can be coupled for more info

Caption: Decision logic for selecting an analytical method.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. HPLC-UV stands out as a reliable, robust, and accessible method for this purpose. Its high resolving power, coupled with the quantitative nature of UV detection, makes it ideally suited for routine quality control in a regulated environment. While alternative techniques like LC-MS offer more detailed structural information, HPLC-UV provides the necessary performance for accurate purity determination when the impurity profile is reasonably well-characterized. The experimental protocol and comparative data presented in this guide offer a comprehensive framework for researchers and scientists to implement a scientifically sound and validated purity analysis for this compound.

References

A Comparative Guide to the Spectroscopic Validation of 7-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom, as in 7-Fluoroquinolin-4-ol, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Therefore, unambiguous structural confirmation of such compounds is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to validate the structure of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to not only confirm the identity of their target compound but also to confidently identify and troubleshoot potential impurities or isomeric byproducts.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique is sufficient for the complete structural elucidation of a novel or synthesized compound. A robust validation package relies on the orthogonal and complementary nature of multiple spectroscopic methods. For this compound, our validation workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G cluster_0 Spectroscopic Validation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Hypothesis Hypothesized Structure: This compound Purification->Structural_Hypothesis Purified Analyte NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Hypothesis->NMR Characterization MS Mass Spectrometry (HRMS) Structural_Hypothesis->MS Characterization IR Infrared Spectroscopy (FT-IR) Structural_Hypothesis->IR Characterization Data_Analysis Integrated Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed Consistent Data

Caption: A typical workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable. The quinolin-4-ol exists in tautomeric equilibrium with the quinolin-4-one form, with the latter generally predominating in solution. Our analysis will proceed assuming the major quinolin-4(1H)-one tautomer.

G Structure

Caption: Structure of 7-Fluoroquinolin-4(1H)-one with standard numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and electronic environment of protons. The aromatic region is particularly diagnostic for substituted quinolines.

Comparative Analysis of ¹H NMR Chemical Shifts (ppm)

ProtonExpected Shift (this compound)Comparative Shift (7-Chloro-4-hydroxyquinoline[2])Rationale for Shift Differences
H-2 ~6.2 ppm (d)~6.4 ppm (d)The electron-withdrawing nature of the adjacent carbonyl group deshields this proton, resulting in a downfield shift.
H-3 ~7.9 ppm (d)~8.0 ppm (d)Coupled to H-2. Its position is influenced by the carbonyl and the aromatic system.
H-5 ~8.2 ppm (dd)~8.1 ppm (d)Strongly deshielded by the anisotropic effect of the carbonyl group. The coupling pattern will be a doublet of doublets due to coupling with H-6.
H-6 ~7.4 ppm (ddd)~7.6 ppm (dd)Experiences coupling from H-5 and H-8, and a weaker four-bond coupling from the fluorine at C-7.
H-8 ~7.6 ppm (dd)~7.9 ppm (d)The ortho-coupling to the fluorine at C-7 is a key diagnostic feature. Fluorine's electronegativity deshields this proton compared to an unsubstituted quinoline.
N-H ~11-12 ppm (br s)~11.8 ppm (br s)The broad singlet for the N-H proton is characteristic of quinolin-4-ones and is often observed far downfield due to hydrogen bonding.[3]

Note: Shifts are approximate and can vary based on solvent and concentration. Coupling constants (J) are critical for definitive assignment.

¹³C NMR Spectroscopy

¹³C NMR provides a map of the carbon skeleton. The large chemical shift range and the influence of fluorine coupling make it highly informative.

Comparative Analysis of ¹³C NMR Chemical Shifts (ppm)

CarbonExpected Shift (this compound)Comparative Shift (7-Chloro-4-hydroxyquinoline[2])Rationale for Shift
C-2 ~110 ppm~111 ppmShielded carbon adjacent to the nitrogen and alpha to the C-3 olefinic carbon.
C-3 ~140 ppm~141 ppmDeshielded due to its position beta to the nitrogen and its olefinic character.
C-4 ~178 ppm~177 ppmThe carbonyl carbon, characteristically found far downfield.
C-4a ~125 ppm~126 ppmBridgehead carbon, influenced by the fused ring system.
C-5 ~127 ppm~128 ppmAromatic CH carbon.
C-6 115 ppm (d, J25 Hz)~126 ppmThe C-F coupling is a key indicator. This carbon is significantly shielded by the fluorine atom's mesomeric effect.
C-7 164 ppm (d, J250 Hz)~135 ppmThe carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly deshielded. This is the most diagnostic signal.
C-8 118 ppm (d, J5 Hz)~119 ppmAromatic CH carbon showing a smaller three-bond coupling to fluorine (³JCF).
C-8a ~148 ppm~148 ppmBridgehead carbon adjacent to the nitrogen.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is the gold standard for determining the molecular weight of a compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, providing a mass measurement with enough accuracy to predict a unique molecular formula.

Expected HRMS Data for this compound

ParameterExpected Value
Molecular Formula C₉H₆FNO
Exact Mass 163.0433 u
Observed Mass [M+H]⁺ 164.0512 u

Rationale and Comparison: The primary goal is to match the experimentally observed mass to the theoretical exact mass calculated from the elemental formula (C₉H₆FNO). For fluoroquinolone analysis, electrospray ionization (ESI) in positive mode is common, which would detect the protonated molecule [M+H]⁺.[4][5] The presence of a single fluorine and nitrogen atom provides a distinct isotopic pattern that can be computationally verified. In comparison to an analogue like 7-chloro-4-hydroxyquinoline (C₉H₆ClNO, exact mass 179.0138 u), the mass difference and the characteristic isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would make differentiation trivial.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] The spectrum is a unique "fingerprint" that arises from the vibrational frequencies of the chemical bonds.[7]

Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Notes
3200-2800 (broad) N-H StretchAmide (in quinolinone)This broad absorption is characteristic of the N-H bond in the quinolin-4-one tautomer, often participating in intermolecular hydrogen bonding.[1]
~1640 (strong) C=O StretchKetone (amide carbonyl)A strong, sharp peak indicative of the carbonyl group. Its position is slightly lower than a typical ketone due to conjugation and the amide character.[1][3]
1600-1450 C=C and C=N StretchesAromatic/Heteroaromatic RingMultiple sharp bands corresponding to the stretching vibrations within the fused quinoline ring system.[8]
~1250 (strong) C-F StretchAryl-FluorineThe C-F stretch is typically a strong and distinct band in the fingerprint region, providing clear evidence of fluorination.
~850-750 C-H BendingAromatic C-H (out-of-plane)The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring.

The IR spectrum of this compound would be readily distinguishable from its non-fluorinated parent compound (quinolin-4-ol) by the presence of the strong C-F stretching band around 1250 cm⁻¹.

Experimental Protocols

Trustworthy data is built upon meticulous experimental execution. The following protocols represent standard, validated procedures for acquiring high-quality spectroscopic data for compounds like this compound.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for quinolinones as it effectively solubilizes the compound and shifts the residual water peak away from analyte signals. The N-H proton is also readily observable in this solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer capable of high resolution (>10,000).

  • Method Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a range appropriate for the target ion (e.g., m/z 100-500).

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to guarantee mass accuracy.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Utilize the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a solid, use an Attenuated Total Reflectance (ATR) accessory for the simplest and fastest analysis. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural validation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The combination of ¹H and ¹³C NMR provides an unambiguous map of the molecular framework, with the fluorine couplings serving as definitive proof of regiochemistry. High-resolution mass spectrometry confirms the elemental composition with high confidence. Finally, IR spectroscopy offers rapid verification of the key functional groups, particularly the characteristic quinolinone carbonyl and the C-F bond. By comparing the acquired data against established values for related structures and understanding the underlying principles of each technique, researchers can ensure the absolute integrity of their materials, a cornerstone of reproducible and reliable scientific discovery.

References

A Comparative Analysis of 7-Fluoroquinolin-4-ol and 6-Fluoroquinolin-4-ol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The quinoline core, a privileged structure in numerous pharmacologically active agents, is no exception. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide presents a detailed comparative study of two critical positional isomers: 7-Fluoroquinolin-4-ol and 6-Fluoroquinolin-4-ol. Understanding the nuanced differences imparted by the seemingly minor shift of a single fluorine atom from position 6 to 7 is paramount for researchers aiming to optimize lead compounds and accelerate drug development pipelines.

This guide will delve into the synthesis, physicochemical characteristics, spectroscopic signatures, and biological activities of these two isomers, providing experimental protocols and data to support a rational approach to their application in research.

Synthesis: The Gould-Jacobs Approach

The most common and reliable method for synthesizing substituted quinolin-4-ols is the Gould-Jacobs reaction.[1][2] This thermal cyclization pathway offers a robust route starting from appropriately substituted anilines. The choice of starting material directly dictates the final position of the fluorine substituent.

  • For this compound: The synthesis commences with 3-fluoroaniline.

  • For 6-Fluoroquinolin-4-ol: The synthesis begins with 4-fluoroaniline.

The general mechanism involves the initial reaction of the aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced intramolecular cyclization, saponification, and subsequent decarboxylation to yield the final quinolin-4-ol product.[1][3]

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation Aniline Substituted Aniline (e.g., 3- or 4-Fluoroaniline) DEEM Diethyl ethoxymethylenemalonate (DEEM) Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH Intermediate2 Ethyl 4-oxo-quinoline- 3-carboxylate Intermediate1->Intermediate2 Heat (~250°C) (e.g., in Diphenyl ether) FinalProduct Substituted Quinolin-4-ol Intermediate2->FinalProduct 1. NaOH (Saponification) 2. Heat (Decarboxylation)

Caption: General workflow of the Gould-Jacobs reaction for quinolin-4-ol synthesis.

Experimental Protocol: Synthesis of 6-Fluoroquinolin-4-ol

This protocol provides a representative procedure for the synthesis of 6-Fluoroquinolin-4-ol. The synthesis of the 7-fluoro isomer follows the same procedure, substituting 4-fluoroaniline with 3-fluoroaniline.

Step 1: Condensation

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-110°C for 2 hours. Ethanol is evolved during this step.

  • The resulting crude diethyl ((4-fluorophenylamino)methylene)malonate can be used directly in the next step or purified by vacuum distillation.

Step 2: Thermal Cyclization

  • Prepare a high-boiling point solvent, such as diphenyl ether, in a separate flask and heat it to 250°C.

  • Add the crude intermediate from Step 1 dropwise to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250°C for 15-30 minutes to ensure complete cyclization.

  • Allow the reaction mixture to cool to below 100°C and add hexane to precipitate the product, ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Saponification

  • Suspend the cyclized product (1.0 eq) in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until the solid completely dissolves, indicating the formation of the sodium salt of the carboxylic acid.

Step 4: Decarboxylation

  • Cool the alkaline solution from Step 3 and carefully acidify with concentrated hydrochloric acid or acetic acid to a pH of ~5-6.

  • The resulting carboxylic acid intermediate will precipitate. Heat the suspension gently to effect decarboxylation until gas evolution ceases.

  • Cool the mixture to room temperature. The final product, 6-Fluoroquinolin-4-ol, will precipitate.

  • Filter the solid, wash thoroughly with water to remove salts, and dry. Recrystallization from ethanol or a similar solvent may be performed for further purification.

Rationale for Choices: The Gould-Jacobs reaction is preferred for its reliability and the commercial availability of the necessary starting materials.[1] Diphenyl ether is used as the cyclization solvent due to its high boiling point, which is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type reaction.[4] The final hydrolysis and decarboxylation steps are standard procedures for converting the ethyl ester to the desired quinolin-4-ol.

Comparative Physicochemical Properties

The position of the fluorine atom significantly influences the electronic distribution within the quinoline ring system, which in turn affects key physicochemical properties relevant to drug action, such as acidity (pKa) and lipophilicity (LogP).

PropertyThis compound (Predicted)6-Fluoroquinolin-4-ol (Predicted)Significance in Drug Development
Molecular Weight 163.14 g/mol 163.14 g/mol Identical; does not differentiate the isomers.
pKa ~10.5~10.2The acidity of the 4-hydroxyl group affects ionization at physiological pH, influencing solubility and receptor interaction. The 6-fluoro isomer is slightly more acidic due to the stronger electron-withdrawing effect at that position.
LogP ~1.8~1.9Lipophilicity impacts membrane permeability, protein binding, and solubility. The subtle difference suggests the 6-fluoro isomer is slightly more lipophilic.[5]
Melting Point HigherLowerDifferences in crystal lattice energy due to molecular symmetry and intermolecular interactions.

Note: Experimental values can vary. The pKa of the parent quinolin-4-ol is approximately 11.2.[6] Fluorine substitution is expected to lower this value.

The electron-withdrawing nature of fluorine is key. At position 6, the fluorine atom exerts a strong -I (inductive) and -M (mesomeric) effect, pulling electron density from the entire ring system and increasing the acidity of the 4-OH group. At position 7, the mesomeric effect is less pronounced on the carbocyclic ring, leading to a slightly less acidic proton. These electronic differences are fundamental to their differential biological activities.

Spectroscopic Differentiation

While mass spectrometry will show an identical parent mass for both isomers, NMR spectroscopy is a powerful tool for distinguishing them.

Spectroscopic DataThis compound (Expected)6-Fluoroquinolin-4-ol (Expected)
¹H NMR Protons H5, H6, and H8 will show characteristic coupling to the fluorine at C7. H8 will likely appear as a doublet of doublets.Protons H5 and H7 will show coupling to the fluorine at C6. H5 will likely appear as a doublet of doublets.
¹³C NMR The C7 signal will be a large doublet due to direct C-F coupling. C6 and C8 will show smaller couplings.The C6 signal will be a large doublet due to direct C-F coupling. C5 and C7 will show smaller couplings.
¹⁹F NMR A single resonance at a chemical shift characteristic for a fluorine on a quinoline ring.A single resonance at a different chemical shift compared to the 7-fluoro isomer.

Biological Activity and Therapeutic Potential

The position of the fluorine atom is a critical determinant of biological activity. While both isomers can serve as scaffolds, their therapeutic applications often diverge.

6-Fluoroquinolin-4-ol as a Precursor: The 6-fluoro substitution is a hallmark of the highly successful fluoroquinolone class of antibiotics.[7][8] In these drugs, the 6-fluoro group is known to enhance the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to potent antibacterial activity.[7][9] Therefore, 6-Fluoroquinolin-4-ol is a crucial intermediate for synthesizing antibacterial agents like ciprofloxacin and norfloxacin.[10] Derivatives of 6-fluoro-4-quinolinecarboxylic acid have also been investigated for their anticancer properties.[11]

This compound in Kinase Inhibition: The 7-substituted quinoline scaffold is prevalent in a different therapeutic class: kinase inhibitors for oncology. For instance, derivatives of 7-fluoro-4-anilinoquinolines have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), showing promise in treating various cancers.[12] The substitution at the 7-position is often crucial for optimizing interactions within the ATP-binding pocket of the target kinase.

The differential activity can be rationalized by the specific interactions required at the biological target. For DNA gyrase, the 6-position substituent is oriented towards a key interaction domain. In contrast, for many kinases, the 7-position is more solvent-exposed or points towards a region where substitution can enhance binding affinity or selectivity.

Structure_Activity_Relationship cluster_6F 6-Fluoroquinolin-4-ol Scaffold cluster_7F This compound Scaffold N6 6-Fluoroquinolin-4-ol T6 Primary Target Class: Bacterial Topoisomerases (e.g., DNA Gyrase) N6->T6 Critical for enzyme inhibition A6 Primary Application: Antibacterial Agents (Fluoroquinolones) T6->A6 N7 This compound T7 Primary Target Class: Protein Kinases (e.g., EGFR) N7->T7 Important for binding pocket interaction A7 Primary Application: Anticancer Agents (Kinase Inhibitors) T7->A7

Caption: Divergent therapeutic applications based on fluorine position.

Experimental Protocol: In Vitro Antibacterial Activity Assay (MIC Determination)

To empirically validate the differential activity, a Minimum Inhibitory Concentration (MIC) assay can be performed. This protocol outlines the procedure for testing a derivative of 6-Fluoroquinolin-4-ol against a bacterial strain.

Objective: To determine the lowest concentration of a test compound that inhibits visible bacterial growth.

Materials:

  • Test compound (e.g., a ciprofloxacin derivative synthesized from 6-Fluoroquinolin-4-ol).

  • Bacterial strain (e.g., E. coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only).

  • Sterile DMSO for compound dissolution.

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical final concentration range to test is 64 µg/mL to 0.06 µg/mL.

  • Prepare Inoculum: Culture the bacteria in MHB to the mid-log phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL (colony-forming units per milliliter).

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Also, prepare a positive control well (bacteria + broth, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader (OD₆₀₀).

Rationale: This standardized broth microdilution method is a gold standard for assessing antibacterial potency.[13] It provides a quantitative measure (MIC value) that allows for direct comparison between different compounds. A derivative of this compound, not designed for antibacterial activity, would be expected to show a significantly higher MIC value in this assay.

Conclusion

While this compound and 6-Fluoroquinolin-4-ol are simple positional isomers, the location of the fluorine atom creates a profound divergence in their physicochemical properties and, consequently, their utility as scaffolds in drug discovery. The 6-fluoro isomer is a cornerstone of antibacterial research, its electronic properties being finely tuned for the inhibition of bacterial topoisomerases. Conversely, the 7-fluoro isomer provides a distinct electronic and steric profile that has proven advantageous for the development of targeted anticancer agents like kinase inhibitors. For researchers and drug development professionals, a clear understanding of these structure-activity relationships is not merely academic; it is a critical prerequisite for the rational design of next-generation therapeutics. The choice between a "6-fluoro" or "7-fluoro" strategy can dictate the entire trajectory of a research program, from synthesis to clinical application.

References

A Comparative Guide to the Cross-Reactivity of 7-Fluoroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth analysis of the cross-reactivity profiles of 7-Fluoroquinolin-4-ol derivatives, a scaffold of interest in various therapeutic areas. We will move beyond the primary target and explore the landscape of off-target interactions, offering a framework for interpreting selectivity data and making informed decisions in drug development.

The this compound core is a privileged structure, recognized for its role in potent antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[1][2] However, the clinical use of broader fluoroquinolone antibiotics has been associated with a range of adverse effects, from central nervous system (CNS) disturbances to cardiotoxicity, hinting at interactions with unintended host proteins.[3][4][5][6] This guide will delve into the methodologies used to uncover these off-target interactions, providing a comparative analysis of hypothetical this compound derivatives to illustrate the principles of cross-reactivity assessment.

The Rationale for Proactive Cross-Reactivity Profiling

In drug discovery, early identification of off-target activities is not just a regulatory hurdle but a strategic advantage. Unforeseen cross-reactivity can lead to toxicity, diminished efficacy, or even unexpected therapeutic benefits. For quinolone derivatives, which have shown activity against eukaryotic topoisomerase II and certain kinases, a thorough understanding of their selectivity is crucial.[7][8] By employing broad screening panels, we can build a comprehensive picture of a compound's interaction landscape, enabling a more accurate prediction of its biological effects.

This guide will focus on two industry-standard approaches for broad cross-reactivity screening: large-panel kinase profiling and safety pharmacology screening against a diverse set of non-kinase targets. We will also discuss the utility of cell-based target engagement assays to confirm these interactions in a more physiologically relevant context.

Comparative Analysis of this compound Derivatives

To illustrate the principles of cross-reactivity analysis, let us consider a hypothetical series of this compound derivatives designed to inhibit a primary kinase target, for instance, a hypothetical "Kinase X".

Table 1: Hypothetical this compound Derivatives for Cross-Reactivity Studies

Compound IDR1-substituentR2-substituentPrimary Target IC50 (Kinase X) (nM)
FQ-AMethylHydrogen15
FQ-BCyclopropylHydrogen8
FQ-CMethyl4-Morpholinyl25
FQ-DCyclopropyl4-Morpholinyl12
Kinase Selectivity Profiling

A common and powerful tool for assessing kinase cross-reactivity is a competition binding assay, such as the KINOMEscan™ platform, which screens a compound against a large panel of human kinases.[9][10][11] The results are often reported as the dissociation constant (Kd) or percent of control, which can be used to generate a selectivity profile.

Table 2: Illustrative KINOMEscan™ Results for FQ-B at 1 µM (% of Control)

Kinase Target% of ControlInterpretation
Kinase X 2.1 Strong binding to the intended primary target
CSK8.5Significant off-target interaction
SRC15.2Moderate off-target interaction
YES122.8Moderate off-target interaction
LCK35.6Weak off-target interaction
ABL178.9Negligible interaction
... (400+ other kinases)>90No significant interaction

From this illustrative data, we can see that while FQ-B is potent against its primary target, it also interacts with several members of the SRC family of kinases (CSK, SRC, YES1, LCK). This is a common pattern for kinase inhibitors, as the ATP-binding site can be conserved across kinase families.

To quantify and compare the selectivity of our derivatives, we can calculate a Selectivity Score (S-score) .[12][13] A common definition for the S-score is the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[12][13] A lower S-score indicates higher selectivity.

Table 3: Comparative Kinase Selectivity of this compound Derivatives

Compound IDPrimary Target IC50 (Kinase X) (nM)Number of Off-Targets (Kd < 3 µM)Selectivity Score (S(3µM))
FQ-A15120.026 (12/468)
FQ-B880.017 (8/468)
FQ-C25250.053 (25/468)
FQ-D12180.038 (18/468)

Expert Interpretation:

From this data, FQ-B emerges as the most selective compound, with the lowest S-score and the fewest potent off-target interactions. The addition of the morpholinyl group in FQ-C and FQ-D appears to decrease selectivity, a crucial piece of information for guiding further structure-activity relationship (SAR) studies. This type of analysis allows for a rank-ordering of compounds based on their selectivity, a critical parameter for lead optimization.

Broader Off-Target Profiling: Safety Pharmacology Panels

Beyond kinases, it is essential to assess cross-reactivity against a wider range of targets implicated in adverse drug reactions. Panels like the Eurofins SafetyScreen44™ provide this broader view, encompassing GPCRs, ion channels, transporters, and other enzymes.[7][14]

Table 4: Illustrative SafetyScreen44™ Results for FQ-B (% Inhibition at 10 µM)

Target NameTarget Family% InhibitionPotential Implication
hERGIon Channel8.2Low risk of QT prolongation
5-HT transporter (SERT)Transporter55.1Potential for CNS effects, drug-drug interactions
M1 (muscarinic)GPCR3.4Negligible anticholinergic activity
COX-1Enzyme12.5Low risk of gastrointestinal side effects
Lck kinaseKinase64.4Confirms kinase off-target activity, potential for immunomodulation

Expert Interpretation:

The SafetyScreen data for FQ-B reveals a significant interaction with the serotonin transporter (SERT). This is a noteworthy finding, as it could predict potential for CNS side effects or interactions with serotonergic drugs. The inhibition of Lck kinase is consistent with the KINOMEscan™ data and suggests a potential for effects on the immune system. The low inhibition of hERG is a positive sign, indicating a reduced risk of cardiac arrhythmias. This broader screening is invaluable for identifying potential liabilities that would be missed by focusing solely on kinase selectivity.

Experimental Methodologies

To ensure scientific integrity, the protocols for these cross-reactivity studies must be robust and well-validated. Below are step-by-step overviews of the key experimental workflows.

KINOMEscan™ Profiling (Competition Binding Assay)

This method quantitatively measures the binding of a test compound to a panel of kinases.

Experimental Workflow:

  • Immobilization: A proprietary, active-site directed ligand for each kinase is immobilized on a solid support.

  • Competition: The kinase, tagged with DNA, is incubated with the immobilized ligand and the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.[15]

  • Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR. A lower amount of bound kinase indicates stronger binding of the test compound.[9]

  • Data Analysis: The results are reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. These values can then be used to calculate Kd values from dose-response curves.

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding cluster_quant Quantification & Analysis Kinase DNA-tagged Kinase Incubation Incubate Kinase, Ligand, and Test Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (FQ-B) Compound->Incubation Wash Wash to remove unbound kinase Incubation->Wash qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Data Calculate % of Control and Kd value qPCR->Data

Caption: KINOMEscan™ Experimental Workflow.

SafetyScreen™ Profiling (Radioligand Binding & Enzyme Assays)

This panel utilizes a variety of assay formats to assess activity against a diverse range of targets.

Experimental Workflow:

  • Assay Preparation: For each target, a specific assay is prepared. For GPCRs and ion channels, this often involves a membrane preparation containing the target receptor and a specific radioligand. For enzymes, a purified enzyme and its substrate are used.

  • Incubation: The test compound is incubated with the assay mixture at a standard concentration (e.g., 10 µM).

  • Detection: The amount of radioligand binding or enzyme activity is measured. For binding assays, this is typically done by separating bound from unbound radioligand and counting the radioactivity. For enzyme assays, the product of the enzymatic reaction is quantified.

  • Data Analysis: The results are expressed as the percentage of inhibition of binding or enzyme activity compared to a control without the test compound.

SafetyScreen_Workflow cluster_targets Diverse Target Panels GPCR GPCRs Incubation Incubate with specific assay components (e.g., radioligand, substrate) GPCR->Incubation IonChannel Ion Channels IonChannel->Incubation Enzyme Enzymes Enzyme->Incubation Transporter Transporters Transporter->Incubation Compound Test Compound (FQ-B) Compound->Incubation Detection Measure activity (e.g., scintillation counting, fluorescence) Incubation->Detection Analysis Calculate % Inhibition Detection->Analysis

Caption: SafetyScreen™ General Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells, adding a layer of physiological relevance to in vitro findings.[3][4][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17]

Experimental Workflow:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heat Shock: The treated cells are heated to a range of temperatures.

  • Lysis and Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

References

A Senior Application Scientist's Guide to Benchmarking the Anticancer Potency of 7-Fluoroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Antibacterial Agents to Anticancer Hopefuls

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Initially celebrated for their potent antibacterial properties, quinolone derivatives, particularly the fluoroquinolones, have emerged from the shadow of antibiotic therapy to reveal significant potential as anticancer agents.[2][3] This guide focuses on a specific, promising subclass: 7-Fluoroquinolin-4-ol derivatives. The strategic placement of a fluorine atom at the C7 position and a hydroxyl group at the C4 position (often existing in tautomeric equilibrium with the 4-oxo form, 4-quinolone) has been shown to be a critical determinant of cytotoxic activity.[4]

This transition from fighting microbes to combating cancer is rooted in a shared molecular target: DNA topoisomerases.[5] While these enzymes are essential for bacterial replication, they are also vital for the proliferation of human cancer cells. Fluoroquinolone derivatives have demonstrated the ability to poison human type II topoisomerases, initiating a cascade of events that culminates in cancer cell death.[6] This guide provides a comparative analysis of the anticancer potency of various this compound derivatives, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

Core Mechanism of Action: Topoisomerase II Poisoning

The primary anticancer mechanism of many quinoline-based compounds is the inhibition of human DNA topoisomerase II.[5][7] These enzymes are crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow DNA strands to pass through each other. This compound derivatives act as topoisomerase "poisons" rather than simple inhibitors. They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, which, if not repaired, trigger cell cycle arrest and ultimately, apoptosis (programmed cell death).[2][4]

Topoisomerase_II_Inhibition Compound This compound Derivative TopoII_DNA Topoisomerase II-DNA Cleavable Complex Compound->TopoII_DNA Binds to Stabilized_Complex Stabilized Ternary Complex (Drug-Enzyme-DNA) TopoII_DNA->Stabilized_Complex Stabilizes DSB DNA Double-Strand Breaks (DSBs) Stabilized_Complex->DSB Prevents re-ligation, causing Replication Replication Fork Replication->DSB Collision leads to CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest Triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of this compound derivatives as Topoisomerase II poisons.

While Topoisomerase II inhibition is a major pathway, some derivatives also exhibit anticancer effects by inhibiting other critical cellular players like receptor tyrosine kinases (e.g., EGFR) or by disrupting microtubule polymerization.[3][4][8] This multi-target capability makes the 7-fluoro-4-quinolone scaffold a highly attractive starting point for developing novel chemotherapeutics.

Comparative Analysis of Anticancer Potency

The efficacy of an anticancer agent is quantitatively measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.[9] A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for several this compound derivatives against various human cancer cell lines, benchmarked against established anticancer drugs.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 2i 7-Fluoro-4-anilinoquinolineBGC-823 (Gastric)4.65Gefitinib>40
Compound 1f 7-Fluoro-4-anilinoquinolineBGC-823 (Gastric)8.32Gefitinib>40[10]
Compound 1f 7-Fluoro-4-anilinoquinolineHeLa (Cervical)10.18Gefitinib20.34[10]
Derivative 73 Norfloxacin DerivativeMDA-MB-231 (Breast)1.52--[11]
Derivative 74 Norfloxacin DerivativeDU145 (Prostate)1.56--[11]
Derivative 3c Quinoline-dihydrazoneMCF-7 (Breast)7.055-FU25.14
Derivative 3b Quinoline-dihydrazoneMCF-7 (Breast)7.015-FU25.14[12]
LVX deriv. 17h Levofloxacin DerivativeMCF-7 (Breast)1.69Doxorubicin2.82[6]

Note: 4-Anilinoquinolines and derivatives of antibiotics like Norfloxacin and Levofloxacin share the core quinolone structure and are included to demonstrate the potency of substitutions on this scaffold.

Field-Proven Insights: The data clearly demonstrates that specific this compound derivatives exhibit potent anticancer activity, in some cases surpassing that of clinically used drugs like Gefitinib and 5-Fluorouracil (5-FU). For instance, Compound 2i shows an IC50 value of 4.65 µM against the BGC823 gastric cancer cell line, whereas the EGFR inhibitor Gefitinib is largely inactive.[10] Similarly, Levofloxacin derivative 17h is more potent than Doxorubicin against the MCF-7 breast cancer cell line.[6] This superior potency underscores the therapeutic potential of this chemical class.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To ensure the reliability and reproducibility of potency data, a standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability and cytotoxicity.[13]

Causality Behind Experimental Choices: The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14] This provides a quantitative measure of cell death induced by the test compound. This protocol is a self-validating system; it includes controls (untreated cells and vehicle-only treated cells) to establish a baseline for cell viability and to ensure the solvent used to dissolve the drug does not have its own cytotoxic effects.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: This density ensures logarithmic growth during the experiment and provides a sufficient signal for the assay.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations.

    • Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used).

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Rationale: The absorbance is directly proportional to the amount of formazan, and thus, the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[15]

MTT_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of Quinoline Derivative incubate1->treat incubate2 4. Incubate 24-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Standardized workflow for determining IC50 values using the MTT assay.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The evidence clearly indicates that derivatives from this class can exhibit potent and selective cytotoxicity against a range of cancer cell lines, often exceeding the performance of established chemotherapeutic agents.[6][10][11] Their primary mechanism, the poisoning of topoisomerase II, is a clinically validated strategy for cancer treatment.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby minimizing off-target effects.[2] Modifications at the N1 and C7 positions of the quinoline ring have been shown to be particularly important for modulating activity.[4][5] Furthermore, investigating these compounds in combination therapies and advancing the most promising candidates into in vivo animal models will be critical next steps in translating these laboratory findings from the bench to the bedside.

References

Safety Operating Guide

A Guide to the Proper Disposal of 7-Fluoroquinolin-4-ol: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Profile: Understanding the Risk

Due to its fluorinated quinoline structure, the compound presents several potential hazards that directly inform disposal protocols:

Hazard TypeAssociated MoietyImplication for Disposal
Corrosivity Quinolone StructureAssumed to cause severe skin and eye damage based on related compounds. Requires stringent PPE and handling protocols.
Environmental Toxicity Halogenated OrganicHigh potential for adverse effects on aquatic ecosystems; must not be disposed of down the drain. Requires segregation as halogenated waste.[3][4]
Biological Activity Active PharmacophoreAs a biologically active molecule, it may have unforeseen effects on environmental organisms, mandating disposal as regulated hazardous chemical waste.[3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling 7-Fluoroquinolin-4-ol for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent chemical exposure.[5]

  • Eye Protection : Wear chemical safety goggles or a full-face shield to protect against splashes.[6][7]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile, to prevent skin contact.[6][8] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.

  • Body Protection : A standard laboratory coat is required to protect skin and clothing.[6][8] For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

Step-by-Step Disposal Protocol

Adherence to a strict, systematic disposal protocol is essential. The primary principle is waste segregation: never mix halogenated waste with non-halogenated waste streams .[1][2][4] Mixing waste streams can complicate the disposal process, significantly increase costs, and pose safety risks.[4]

Step 1: Waste Segregation

Immediately designate a specific, dedicated waste container for "Halogenated Organic Waste."[1][2] This is the most critical step in the disposal workflow.

Step 2: Containment

The physical state of the waste dictates the type of container to be used.

  • Solid Waste : Collect solid this compound, residues, and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, leak-proof container with a secure lid.[3][8]

  • Liquid Waste : If this compound is dissolved in a solvent, collect the solution in a compatible, sealed container designated for "Halogenated Solvent Waste."[6][9] Ensure the container material is compatible with the solvent used.

Step 3: Labeling

Proper labeling is a regulatory requirement and crucial for safety. The waste container must be clearly and accurately labeled before the first drop of waste is added.[9] The label must include:

  • The words "Hazardous Waste" [6][8]

  • The full chemical name: "this compound" [6][8]

  • A list of all chemical contents, including solvents.[9]

  • An accurate estimation of the quantities of each component.[3]

  • The date the waste was first added to the container.[3]

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or your facility's main hazardous waste storage area.[3][8] This area must be secure, well-ventilated, and separate from general laboratory traffic.[3]

Step 5: Final Disposal

The final disposal of this compound must be handled by a licensed and approved waste disposal contractor.[6]

  • Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup.[3]

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2][3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Identify Waste: This compound B Is the waste solid or liquid? A->B C Collect in 'Halogenated Solid Waste' Container B->C Solid D Collect in 'Halogenated Liquid Waste' Container B->D Liquid E Segregate from ALL other waste streams C->E D->E F Label Container with: - 'Hazardous Waste' - Full Chemical Name(s) - Date E->F G Store sealed container in a designated Satellite Accumulation Area F->G H Contact EHS to arrange pickup by a licensed disposal company G->H

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Accidents can happen, and proper preparation is key to mitigating risks.

Glassware Decontamination
  • Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).[2]

  • This initial rinsate is considered hazardous and must be collected and disposed of as "Halogenated Liquid Waste."[2]

  • Subsequent rinses with soap and water can be performed according to standard laboratory procedures only after the initial hazardous rinse is complete.

Spill Response

In the event of a spill, immediate and correct action is critical.[6]

  • Alert & Evacuate : Immediately alert personnel in the area.[2] If the spill is large or in a poorly ventilated area, evacuate and contact your EHS office.

  • Contain : If it is safe to do so, prevent the spill from spreading by using an inert absorbent material like vermiculite or sand.[2]

  • Clean-Up : Carefully collect all contaminated absorbent materials and any contaminated PPE using non-sparking tools.[2][6][7] Place these materials into a sealable, clearly labeled container for disposal as "Halogenated Solid Waste."[2][6]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2][6] Collect all cleaning materials as hazardous waste.[6]

  • Report : Report all spills to your laboratory supervisor and institutional EHS department, regardless of size.[2][6]

Regulatory Context

The disposal of hazardous chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Fluorinated compounds, a subset of halogenated compounds, are receiving increasing regulatory scrutiny due to their environmental persistence.[11][12] The EPA continues to issue guidance on the disposal of fluorinated substances, emphasizing technologies like high-temperature incineration at permitted facilities to ensure their complete destruction.[13][14] Adhering to the procedures outlined in this guide ensures compliance with these critical federal and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.